Ambrisentan-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-KYBYSFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Ambrisentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is a potent and highly selective endothelin receptor antagonist (ERA) utilized in the therapeutic management of pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth exploration of the core mechanism of action of Ambrisentan, supplemented with quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document also clarifies the role of Ambrisentan-d10 as a deuterated internal standard for bioanalytical quantification, underscoring that its mechanism of action is identical to that of the parent compound, Ambrisentan.[2]
Molecular Mechanism of Action
Ambrisentan exerts its therapeutic effects by selectively antagonizing the endothelin type A (ETA) receptor.[3] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, plays a crucial role in the pathophysiology of PAH. ET-1 binds to two receptor subtypes: ETA and ETB.[3] The ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, found on endothelial cells, are involved in the clearance of ET-1 and mediate the release of vasodilators such as nitric oxide and prostacyclin.[4]
By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling cascades initiated by ET-1 binding. This targeted inhibition leads to vasodilation of the pulmonary arteries, a reduction in pulmonary vascular resistance (PVR), and an attenuation of the proliferative remodeling of the pulmonary vasculature, which are hallmark features of PAH.[3] The high selectivity of Ambrisentan for the ETA receptor over the ETB receptor is a key characteristic, as it allows for the preservation of the beneficial effects mediated by ETB receptor activation.[5]
Endothelin-1 Signaling Pathway
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and proliferation. Ambrisentan competitively binds to the ETA receptor, preventing ET-1 from initiating this cascade.
References
An In-depth Technical Guide to Ambrisentan: Stability, Storage, and Mechanism of Action
Ambrisentan is a selective endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH).[1][2][3] This guide provides a comprehensive overview of its stability, recommended storage conditions, and the molecular pathways it modulates, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Stability Profile
Ambrisentan is a propanoic acid-based, non-sulfonamide compound.[4] It is a white to off-white crystalline substance with a pKa of 4.0.[5] Its solubility in water is low, but it increases in more alkaline aqueous solutions.[5] In its solid state, ambrisentan is not hygroscopic and is not sensitive to light.[5]
1.1. Storage Conditions
Proper storage is crucial to maintain the integrity of Ambrisentan. The recommended storage conditions for Ambrisentan tablets are at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[6][7] Tablets should be stored in their original packaging.[6][7] For extemporaneously compounded oral suspensions of ambrisentan (1 mg/mL), studies have shown stability for up to 90 days when stored at either room temperature or under refrigeration.[8][9]
Table 1: Recommended Storage and Stability of Ambrisentan Formulations
| Formulation | Storage Temperature | Relative Humidity | Duration | Packaging |
| Tablets (Letairis®) | 25°C (77°F); excursions 15-30°C (59-86°F)[7] | N/A | Up to expiration date | Original packaging[7] |
| Tablets (Extended Stability) | 25°C (77°F) | 60% | 6 weeks | Open dish[7] |
| Tablets (Extended Stability) | 30°C (86°F) | 65% | 6 weeks | Open dish[7] |
| Tablets (Extended Stability) | -20°C (-4°F) | N/A | 4 days | Original sealed bottle[7] |
| Tablets (Extended Stability) | 40°C (104°F) | 75% | 4 days | Original sealed bottle[7] |
| Tablets (Extended Stability) | 60°C (140°F) | N/A | 4 days | Original sealed bottle[7] |
| Compounded Suspension (1 mg/mL) | Room Temperature | N/A | 90 days | Plastic amber prescription bottles[9] |
| Compounded Suspension (1 mg/mL) | Refrigerated | N/A | 90 days | Plastic amber prescription bottles[9] |
1.2. Degradation Profile
Forced degradation studies have been conducted to understand the stability of Ambrisentan under various stress conditions. Significant degradation is observed under acidic and oxidative conditions.[10][11][12] In one study, approximately 50.26% degradation was observed in acid hydrolysis, leading to the formation of six degradation products.[11] Another study identified a major degradation product under neutral hydrolytic conditions as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[13][14] The drug is found to be relatively stable under photolytic, thermal, and alkaline stress conditions.[11]
Table 2: Summary of Forced Degradation Studies on Ambrisentan
| Stress Condition | Reagents/Conditions | Observation |
| Acid Hydrolysis | 1.0 N HCl[12] | Significant degradation[10][11][12] |
| Base Hydrolysis | 1.0 N NaOH[12] | Stable[11] |
| Oxidative | 30% H₂O₂[12] | Significant degradation[10][11][12] |
| Thermal | Heat (reflux)[12] | Stable[11] |
| Photolytic | Sunlight[12] | Stable[11] |
| Neutral Hydrolysis | Reflux in H₂O:ACN (70:30) at 80°C[13] | Formation of a major degradation product[13][14] |
Mechanism of Action
Ambrisentan exerts its therapeutic effect by selectively antagonizing the endothelin type-A (ETA) receptor.[1][15][16] Endothelin-1 (ET-1), a potent vasoconstrictor, is found in elevated levels in patients with pulmonary arterial hypertension.[1][17] ET-1 binds to two receptor subtypes: ETA and ETB.[1]
-
ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.[1][17][18]
-
ETB Receptors: Primarily found on endothelial cells, their activation mediates vasodilation (through nitric oxide and prostacyclin release) and clearance of ET-1.[1][17][18]
By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling pathways that lead to vasoconstriction and proliferation of pulmonary vascular smooth muscle cells.[15][19] This results in relaxation of the blood vessels in the lungs, a decrease in pulmonary vascular resistance, and a reduction in blood pressure, which alleviates the strain on the right side of the heart.[2][16]
Experimental Protocols
3.1. Forced Degradation Study Protocol
This protocol outlines a typical experimental setup for assessing the stability of Ambrisentan under stress conditions.
-
Preparation of Stock Solution: A stock solution of Ambrisentan is prepared by dissolving a known quantity of the drug substance in a suitable solvent, such as methanol, to a final concentration (e.g., 1000 µg/mL).[12]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 1.0 N HCl and refluxed for a specified period.[12]
-
Base Hydrolysis: The stock solution is treated with 1.0 N NaOH and refluxed.[12]
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: The stock solution is refluxed.[12]
-
Photolytic Degradation: The stock solution is exposed to sunlight.[12]
-
-
Sample Analysis: After the specified exposure time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using a stability-indicating HPLC or UPLC method.[10][11] The chromatograms are evaluated for the appearance of degradation products and the percentage of Ambrisentan remaining.[10][11]
3.2. Clinical Trial Design: ARIES-1 and ARIES-2
The efficacy and safety of Ambrisentan were established in two pivotal Phase III, randomized, double-blind, placebo-controlled, multicenter trials known as ARIES-1 and ARIES-2.[1][4][20]
-
Objective: To assess the efficacy and tolerability of different doses of Ambrisentan in patients with PAH.[4]
-
Population: Patients with WHO Group 1 PAH, predominantly with WHO Functional Class II or III symptoms.[20]
-
Intervention:
-
Duration: 12 weeks.[20]
-
Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD) at week 12.[20]
-
Secondary Endpoints: Included time to clinical worsening, change in WHO Functional Class, and Borg dyspnea score.[20]
References
- 1. Ambrisentan - Wikipedia [en.wikipedia.org]
- 2. phassociation.org [phassociation.org]
- 3. nbinno.com [nbinno.com]
- 4. ahajournals.org [ahajournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. rjptonline.org [rjptonline.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 17. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. ARIES Trial Designs | Letairis® (ambrisentan) [letairis.com]
Deuterium-Labeled Ambrisentan for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of ambrisentan and explores the application of deuterium labeling in studying its metabolic fate. While specific quantitative data for deuterium-labeled ambrisentan is not publicly available, this document synthesizes known information about ambrisentan's metabolism with the established principles of using stable isotope-labeled compounds in drug development to offer a thorough resource for researchers.
Introduction to Ambrisentan and Deuterium Labeling
Ambrisentan is a selective endothelin type A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Understanding its metabolic profile is crucial for optimizing its therapeutic efficacy and safety. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in metabolic studies.[2] It can help in elucidating metabolic pathways, quantifying metabolites, and investigating the kinetic isotope effect, which can influence the rate of drug metabolism.[3]
Metabolic Pathways of Ambrisentan
Ambrisentan is primarily cleared through non-renal pathways, with metabolism occurring mainly in the liver. The two principal metabolic routes are Phase II glucuronidation and, to a lesser extent, Phase I oxidation (hydroxylation).[4]
The major metabolite identified is the acyl glucuronide of the parent ambrisentan.[5] A minor pathway involves oxidation by cytochrome P450 enzymes, primarily CYP3A4, CYP3A5, and CYP2C19, to form 4-hydroxymethyl ambrisentan. This hydroxylated metabolite can then also undergo glucuronidation.[4]
References
The Pharmacokinetic Profile of Ambrisentan-d10 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Ambrisentan-d10 in preclinical models. Due to the limited availability of direct pharmacokinetic studies on the deuterated form, this document summarizes the pharmacokinetic data of the non-deuterated parent compound, ambrisentan, as a close surrogate. The pharmacokinetic profiles of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts, with minor potential differences arising from the kinetic isotope effect, which may slightly alter metabolic rates. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ambrisentan in rats and dogs following oral administration. These data are crucial for designing and interpreting preclinical efficacy and toxicology studies.
Table 1: Single-Dose Oral Pharmacokinetics of Ambrisentan in Rats
| Parameter | Value | Dose | Reference |
| Cmax | 32.4 µg/mL | 30 mg/kg | [1] |
| Tmax | 1 hour | 30 mg/kg | [1] |
| t1/2 | 5.7 hours | 30 mg/kg | [1] |
| Absolute Oral Bioavailability | 85% | Not Specified | [1] |
Table 2: Single-Dose Oral Pharmacokinetics of Ambrisentan in Dogs
| Parameter | Value | Dose | Reference |
| Cmax | 43.6 µg/mL | 30 mg/kg | [1] |
| Tmax | 0.5 - 2 hours | 30 mg/kg | [1] |
| t1/2 | 7.9 hours | 30 mg/kg | [1] |
| Absolute Oral Bioavailability | 72% | Not Specified | [1] |
Experimental Protocols
The determination of ambrisentan and, by extension, this compound concentrations in biological matrices relies on robust bioanalytical methods. The following section details a typical experimental protocol for the quantification of ambrisentan in plasma, where this compound is commonly used as an internal standard.
Bioanalytical Method for Ambrisentan Quantification in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying ambrisentan in plasma samples.
1. Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), an internal standard solution containing this compound is added. Proteins are then precipitated by adding a solvent such as acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube or plate for analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used for separation.
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate ambrisentan and this compound from other matrix components.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
3. Mass Spectrometric Detection:
-
Ionization: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Detection Mode: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for both ambrisentan and the internal standard, this compound.
4. Quantification:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte (ambrisentan) to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Concentration Determination: The concentration of ambrisentan in the unknown samples is then determined from the calibration curve using the measured peak area ratios.
Visualizations
The following diagrams illustrate the experimental workflow for a typical preclinical pharmacokinetic study and the bioanalytical quantification process.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Bioanalytical workflow for Ambrisentan quantification.
References
In vitro characterization of Ambrisentan-d10
An In-Depth Technical Guide to the In Vitro Characterization of Ambrisentan-d10
Introduction
Ambrisentan is a selective endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH). It functions by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) through high-affinity binding to the endothelin type A (ETA) receptor.[1][2][3] this compound is the deuterium-labeled analog of Ambrisentan, commonly used as an internal standard in analytical methods for quantitative bioanalysis. This guide provides a comprehensive overview of the in vitro characterization of Ambrisentan, with the data being directly applicable to its deuterated form, this compound, for research and drug development purposes.
Physicochemical Properties
Ambrisentan is a propanoic acid-class molecule, distinguishing it from sulfonamide-class ERAs.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high membrane permeability.[5][6] Its solubility is pH-dependent, increasing in aqueous solutions at higher pH.[7][8]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₂N₂O₄ | [4] |
| Molecular Weight | 378.42 g/mol | [4][7] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 165-168 °C | [8] |
| pKa | 4.0 | [7][8] |
| Solubility | Practically insoluble in water at low pH | [7][8] |
Mechanism of Action: Selective ETA Receptor Antagonism
In PAH, elevated levels of ET-1 lead to vasoconstriction and vascular remodeling.[1][4] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. ETA receptor activation primarily mediates vasoconstriction and smooth muscle cell proliferation, whereas ETB receptor activation on endothelial cells can lead to vasodilation via nitric oxide and prostacyclin release and also aids in the clearance of ET-1.[1][3][4]
Ambrisentan is a potent and highly selective antagonist of the ETA receptor, preventing ET-1 from binding and initiating its downstream signaling cascade.[1][9] This selectivity is a key feature, as it blocks the detrimental effects of ETA activation while preserving the potentially beneficial functions of the ETB receptor.[1]
Quantitative In Vitro Data
The following tables summarize key quantitative parameters for Ambrisentan based on in vitro assays.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Human ETA | ~0.011 nM | [9] |
| Selectivity Ratio | ETA vs. ETB | >4000:1 |[9] |
Table 2: Plasma Protein Binding
| Parameter | Matrix | Value | Reference |
|---|
| Protein Binding | Human Plasma | ~99% |[10] |
Table 3: Metabolic Profile
| Parameter | Description | Reference |
|---|---|---|
| Primary Metabolic Pathways | Phase II: GlucuronidationPhase I: Oxidation (minor) | [3][5][9] |
| Key Metabolizing Enzymes | UGTs (unspecified), CYP3A4, CYP3A5, CYP2C19 | [3][5] |
| Primary Metabolite | 4-hydroxymethyl ambrisentan | [3][5] |
| In Vitro Half-Life (t½) | Not specified in search results |
| Intrinsic Clearance (CLint) | Not specified in search results | |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the accurate in vitro characterization of drug candidates like this compound.
Experimental Workflow: In Vitro Characterization
The typical workflow for characterizing a compound involves a series of assays to determine its activity, binding, and metabolic fate.
Protocol 1: ETA Receptor Binding Assay (Competitive Filtration Assay)
This assay determines the affinity (Ki) of this compound for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Reagent Preparation : Prepare a buffer solution (e.g., Tris-HCl with MgCl₂ and BSA). Prepare cell membranes expressing the human ETA receptor. A high-affinity radioligand (e.g., [¹²⁵I]-ET-1) is used as the tracer.
-
Incubation : In a 96-well plate, add the receptor membranes, the radioligand at a fixed concentration (below its Kd), and varying concentrations of unlabeled this compound.
-
Equilibration : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.
-
Washing : Wash the filters several times with ice-cold buffer to minimize non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol quantifies the fraction of this compound that is unbound in plasma, which is the pharmacologically active fraction. A validated method has been described using a rapid equilibrium dialysis (RED) device.[10]
Methodology:
-
Device Preparation : Prepare a RED device, which consists of wells with two chambers (a plasma chamber and a buffer chamber) separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
-
Sample Addition : Add human plasma spiked with this compound to the plasma chamber of each well. Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Incubation : Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling : After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis : Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method. Ambrisentan (non-deuterated) can be used as the internal standard.
-
Calculation : The concentration in the buffer chamber represents the free (unbound) drug concentration. The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percentage bound is calculated as (1 - fu) * 100.
Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the rate at which this compound is metabolized by Phase I enzymes (primarily CYPs) in human liver microsomes.
Methodology:
-
Reagent Preparation : Prepare a phosphate buffer (pH 7.4), pooled human liver microsomes, and a solution of this compound. Prepare an NADPH-regenerating system (cofactor solution).
-
Pre-incubation : In a 96-well plate, add the buffer, microsome suspension, and this compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation : Start the metabolic reaction by adding the pre-warmed NADPH solution to each well.
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard. The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing : Centrifuge the plate to precipitate the proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
Data Analysis : Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)).
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirt.org [ijirt.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Ambrisentan-d10 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ambrisentan-d10 as an internal standard in mass spectrometry for the quantitative analysis of ambrisentan in biological matrices. Utilizing a stable isotope-labeled internal standard like this compound is a robust and reliable approach for correcting for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the target analyte.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery or instrument performance. This compound, with its ten deuterium atoms, provides a significant mass shift from the unlabeled ambrisentan, ensuring minimal isotopic overlap and interference.
Experimental Methodologies
The following sections detail the common experimental protocols for the quantification of ambrisentan in human plasma using this compound as an internal standard. Two primary sample preparation techniques are prevalent: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Sample Preparation
1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis.
-
Protocol:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix the sample.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Protein Precipitation (PPT)
Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis.
-
Protocol:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix the sample for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of ambrisentan and this compound are typically performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | See Table 2 |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ambrisentan | 379.2 | 202.1 |
| This compound (Estimated) | 389.2 | 212.1 |
Note: The MRM transition for this compound is an educated estimation based on the structure and a +10 Da mass shift on both the precursor and the primary fragment ion, assuming deuteration on the phenyl rings. The optimal product ion should be confirmed experimentally by infusing a solution of this compound.
Quantitative Data and Method Validation
Bioanalytical methods utilizing this compound as an internal standard have been validated according to regulatory guidelines, demonstrating excellent performance.
Table 3: Summary of Quantitative Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Inter- and Intra-batch Precision | ≤ ±15% | [1] |
| Inter- and Intra-batch Accuracy | ≤ ±15% | [1] |
| Recovery of Ambrisentan | 69.4% (plasma), 77.5% (plasma ultrafiltrate) | [1] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
References
The Deuterium Switch: An In-depth Technical Guide to the Discovery and Development of Deuterated Drug Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic sites within a drug molecule has emerged as a powerful strategy in modern medicinal chemistry. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. These modifications can translate into tangible clinical benefits, including lower and less frequent dosing, improved patient compliance, and a better safety profile. This technical guide provides a comprehensive overview of the discovery and development of deuterated drug analogs, from the fundamental principles of the kinetic isotope effect to detailed experimental protocols for their synthesis, characterization, and evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of deuteration in their own research and development endeavors.
Introduction: The Rationale for Deuteration
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to the single proton found in protium (¹H). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for drug metabolism.
The Kinetic Isotope Effect (KIE) is the cornerstone of deuterated drug development.[1] Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP) family, in processes that involve the cleavage of a C-H bond as the rate-determining step.[2][3] Because the C-D bond is stronger, it requires more energy to break, resulting in a slower rate of metabolism for the deuterated analog.[1] This can lead to a number of desirable outcomes:
-
Improved Metabolic Stability: A slower rate of metabolism translates to a longer drug half-life in the body.[4]
-
Reduced Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.[4]
-
Enhanced Drug Efficacy: A longer half-life can lead to more consistent drug exposure and potentially improved therapeutic effects.[4]
-
Patent Life Extension: Deuterated analogs of existing drugs are considered new chemical entities, offering the potential for new intellectual property protection.[5]
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017, a testament to the viability of this approach.[6][7] Since then, the field has seen a growing pipeline of deuterated drug candidates in various stages of clinical development.[8]
Case Studies: Approved and Investigational Deuterated Drugs
The successful application of deuteration is best illustrated through examples of drugs that have reached the market or are in late-stage clinical trials.
Deutetrabenazine (Austedo®)
Deutetrabenazine is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease.[6][9] The two methoxy groups in tetrabenazine are primary sites of metabolism. By replacing the six hydrogen atoms on these groups with deuterium, the metabolic breakdown is significantly slowed.[10]
Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine [6][11]
| Parameter | Deutetrabenazine (d6) | Tetrabenazine (h6) | Fold Change |
| Active Metabolites (α- and β-H4TBZ) | |||
| Half-life (t½) | ~9-10 hours | ~2-5 hours | ~2-4x increase |
| Peak Plasma Concentration (Cmax) | Lower | Higher | |
| Area Under the Curve (AUC) | Increased | Lower |
This data demonstrates the significant impact of deuteration on the pharmacokinetic profile of tetrabenazine's active metabolites, allowing for less frequent dosing and a more favorable side-effect profile.
Deucravacitinib (Sotyktu™)
Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, approved for the treatment of plaque psoriasis.[9] In this case, deuteration of the ethyl moiety was strategically employed to slow metabolism and reduce the formation of a less selective metabolite, thereby enhancing the drug's selectivity for TYK2 over other JAK kinases.[12]
Other Notable Deuterated Drug Candidates
-
Deutivacaftor (CTP-656): A deuterated analog of ivacaftor for cystic fibrosis, designed to have a longer half-life and allow for once-daily dosing.[13][14]
-
AVP-786: A deuterated version of dextromethorphan, combined with a low dose of quinidine, investigated for the treatment of agitation in Alzheimer's disease.[15][16][17]
Experimental Protocols: A Practical Guide
This section provides an overview of the key experimental methodologies involved in the development of deuterated drug analogs.
Synthesis and Purification of Deuterated Compounds
The synthesis of deuterated drugs often involves the use of deuterated starting materials or reagents.[18] A common strategy is to introduce deuterium at a late stage of the synthesis to maximize efficiency.
Example Protocol: Synthesis of Deutetrabenazine (Simplified) [7][19][20]
-
Preparation of d6-6,7-Dimethoxy-3,4-dihydroisoquinoline: This key intermediate is synthesized from dopamine hydrochloride through a series of reactions including N-formylation, O-methylation with a deuterated methyl source (e.g., d3-iodomethane), and subsequent cyclization.
-
Condensation Reaction: The deuterated dihydroisoquinoline intermediate is then reacted with 3-isobutyl-1,3-oxazinan-2-one to form the tetrabenazine scaffold.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the desired purity.
General Purification Considerations:
Due to the very similar physical properties of deuterated and non-deuterated compounds, their separation can be challenging.[21] Therefore, it is crucial to use highly pure deuterated starting materials and reagents. Purification is typically achieved through standard techniques like:
-
Column Chromatography: Using silica gel or other stationary phases to separate the desired compound from impurities.
-
Recrystallization: To obtain highly pure crystalline material.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve very high purity.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and identify the absence of protons at the sites of deuteration.
-
²H NMR: To directly observe the deuterium atoms and confirm their location in the molecule.[22]
-
¹³C NMR: To provide further structural confirmation.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the incorporation of deuterium by observing the mass shift compared to the non-deuterated analog.[23] High-resolution mass spectrometry (HRMS) is particularly useful for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A validated HPLC method is crucial for quality control.[24]
In Vitro Pharmacokinetic Assays
In vitro assays are critical for the early assessment of a deuterated drug's metabolic stability and potential for drug-drug interactions.
Metabolic Stability Assay in Liver Microsomes [2][8][25][26]
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Incubation: The deuterated compound and its non-deuterated counterpart are incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a solvent like acetonitrile, which precipitates the proteins.
-
Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination) [4][9][11]
Objective: To determine the concentration of a compound that causes 50% inhibition of a specific CYP enzyme.
Methodology:
-
Incubation: A specific CYP enzyme (recombinant or in liver microsomes) is incubated with a probe substrate (a compound known to be metabolized by that enzyme) in the presence of varying concentrations of the test compound (the deuterated drug).
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that reduces metabolite formation by 50% is determined as the IC50 value.
In Vivo Pharmacokinetic Studies
Animal studies are essential to understand how a deuterated drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Rodent Pharmacokinetic Study [12][27][28][29]
Objective: To determine the pharmacokinetic profile of a deuterated drug after administration to rodents (typically rats or mice).
Methodology:
-
Dosing: The deuterated drug and its non-deuterated counterpart are administered to separate groups of animals, usually via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).
-
Sample Processing: Blood is processed to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma/serum samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding of the development of deuterated drugs.
Signaling Pathways
Experimental Workflows
Conclusion and Future Perspectives
The development of deuterated drug analogs represents a mature and validated strategy for improving the pharmacokinetic and safety profiles of small molecule therapeutics. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for broader acceptance and application of this technology. As our understanding of drug metabolism and the tools for chemical synthesis and analysis continue to advance, we can expect to see a growing number of deuterated drugs entering clinical development and ultimately benefiting patients. The "deuterium switch" is no longer a niche concept but a valuable tool in the medicinal chemist's armamentarium for creating safer and more effective medicines.
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 14. labinsights.nl [labinsights.nl]
- 15. WO2019150387A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data [morressier.com]
- 22. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. iris.cnr.it [iris.cnr.it]
- 25. mercell.com [mercell.com]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. research.charlotte.edu [research.charlotte.edu]
- 28. idexxbioanalytics.com [idexxbioanalytics.com]
- 29. idexxbioanalytics.com [idexxbioanalytics.com]
Isotopic labeling of endothelin receptor antagonists
An In-Depth Technical Guide to the Isotopic Labeling of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular homeostasis.[1][2] ET-1, the predominant isoform in the human cardiovascular system, is one of the most potent vasoconstrictors known.[3][4][5] Its effects are mediated through the ETA and ETB receptors, which are implicated in a variety of cellular processes including cell proliferation, vasoconstriction, and inflammation.[2][6] Given the role of the endothelin axis in the pathophysiology of diseases like pulmonary arterial hypertension (PAH), heart failure, and certain cancers, endothelin receptor antagonists (ERAs) have emerged as a significant therapeutic class.[4][5][7] Approved ERAs such as bosentan, ambrisentan, and macitentan are now standard treatments for PAH.[4][5]
To facilitate the development and evaluation of these drugs, isotopic labeling is an indispensable tool.[8] By replacing one or more atoms of a drug molecule with an isotope (either stable or radioactive), researchers can track its journey and fate within a biological system.[9][10] This guide provides a comprehensive overview of the isotopic labeling of endothelin receptor antagonists, covering key labeling strategies, detailed experimental protocols, and applications in research and development, with a focus on quantitative data and molecular pathways.
Endothelin Receptor Signaling Pathways
Endothelin receptors are members of the Class A GPCR family and can couple to various G proteins, including Gq, Gs, Gi, G12, and G13, to activate multiple downstream signaling cascades.[6][11][12] The ETA receptor, found primarily on vascular smooth muscle cells, mediates vasoconstriction and proliferation.[2][11] The ETB receptor is located on both endothelial cells, where it typically mediates vasodilation via nitric oxide (NO) release, and on smooth muscle cells, where it can also cause vasoconstriction.[2][11][13]
Activation of these receptors by endothelin peptides initiates a cascade of intracellular events. Gq protein activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][13] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[14] These pathways, along with others such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, are crucial for mediating the physiological and pathophysiological effects of endothelin.[6][14]
Caption: Endothelin Receptor Signaling Pathways.
Isotopic Labeling Strategies for ERAs
The choice of isotope for labeling an endothelin receptor antagonist depends on the intended application. Methodologies range from incorporating stable isotopes for metabolic studies to using positron emitters for in vivo imaging.
Radioisotopes for ADME and Metabolic Studies (14C and 3H)
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development.[8] Carbon-14 (14C) is considered the "gold standard" for these studies due to its long half-life (~5,730 years) and the fact that carbon forms the backbone of all organic molecules, ensuring the label is metabolically stable and representative of the drug's fate.[15][16][17] Tritium (3H) is another common choice, offering higher specific activity, which is advantageous for receptor binding and autoradiography studies.[18]
-
Carbon-14 (14C): Labeling with 14C allows for precise quantification of the total drug-related material in plasma, tissues, and excreta, providing critical data for mass balance studies.[16][19] The synthesis of 14C-labeled compounds often involves a multi-step process starting from a simple 14C-labeled precursor.[8]
-
Tritium (3H): Tritium labeling can be achieved through methods like catalytic reduction of a precursor with tritium gas or methylation with tritiated methyl iodide.[18][20] Its high specific activity makes it ideal for in vitro binding assays where low concentrations of the radioligand are required.[18]
Radioisotopes for In Vivo Imaging (PET and SPECT)
Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the visualization and quantification of receptor distribution and occupancy in vivo.[3][21] This requires labeling the antagonist with a positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 123I, 125I) isotope.
-
PET Isotopes (18F, 11C): Fluorine-18 (t1/2 ≈ 110 min) and Carbon-11 (t1/2 ≈ 20 min) are widely used. 18F-labeled ERAs are particularly valuable for imaging cardiovascular endothelin receptors to study disease progression and therapeutic response.[21] The synthesis of these radiotracers involves rapid, high-yield reactions to incorporate the short-lived isotope, followed by rapid purification.[22]
-
SPECT Isotopes (125I, 123I): Iodine-125 is often used in preclinical studies for autoradiography and to characterize in vivo binding due to its longer half-life (59.9 days).[3][23][24] Radioiodination is typically achieved by electrophilic substitution on activated aromatic rings (e.g., phenol groups on tyrosine residues) using an oxidizing agent.[24]
Caption: General Workflow for Isotopic Labeling of ERAs.
Isotopically Labeled Endothelin Receptor Antagonists: Data and Applications
Several ERAs have been isotopically labeled to serve as research tools for pharmacology studies and as imaging agents. The following tables summarize key quantitative data for some of these compounds.
Table 1: PET Radioligands for Imaging Endothelin Receptors
| Radioligand | Isotope | Target(s) | Radiochemical Yield | Specific Activity (GBq/µmol) | Key Applications & Findings | Reference(s) |
| [18F]-SB209670 | 18F | ETA/ETB | 14.9 ± 3.8% | 100-150 | In vivo imaging of cardiovascular ET receptors in rats; rapid binding to ETA receptors in the heart. | [21] |
| [11C]L-753,037 | 11C | ETA/ETB | N/A | N/A | PET imaging of ET receptors in the dog heart; binding was significantly reduced by a selective ETA antagonist. | [23] |
| [11C]-BMS-5p | 11C | ETA | 1.5% | 1,051 | PET studies in baboons showed high uptake in the myocardium with 85% specific binding. | [22] |
| [18F]-FBzBMS | 18F | ETA | 0.54% | 12.9 | In vivo evaluation in mice and baboons; demonstrated high specific binding (81%) in the heart. | [22] |
| [11C]Atrasentan | 11C | ETA | N/A | N/A | PET studies in a baboon showed tracer accumulation in the myocardium and lungs, with 53-54% inhibition by unlabeled drug. | [25] |
| [18F]-PD 156707 | 18F | ETA | N/A | N/A | Derivatives exhibited potent in vitro binding (Ki values comparable to lead compound). | [26] |
Table 2: Radioiodinated Ligands for In Vitro and Preclinical Studies
| Radioligand | Isotope | Target(s) | Binding Affinity (Ki / Kb) | Key Applications & Findings | Reference(s) |
| [125I]ET-1 | 125I | ETA/ETB | High affinity for both | Used to characterize in vivo receptor interactions and visualize receptor occupancy by antagonists in rat kidney and lung. | [3] |
| Enrasentan | 125I (used in displacement assay) | ETA > ETB | Ki = 1.1 nM (ETA), 111 nM (ETB) | Used in competitive binding assays to determine the affinity of unlabeled antagonists. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled compounds. Below are generalized protocols based on published literature.
Protocol 1: Synthesis and Purification of an 18F-Labeled ERA for PET Imaging
This protocol is a generalized representation based on the synthesis of compounds like [18F]-SB209670 and [18F]-FBzBMS.[21][22]
-
Production of [18F]Fluoride:
-
Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction by bombarding [18O]H2O with protons in a cyclotron.
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
-
-
Azeotropic Drying:
-
Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K2CO3) and a phase transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water.
-
Dry the mixture by heating under a stream of nitrogen to remove water azeotropically. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor molecule (e.g., a nitro or trimethylammonium triflate precursor) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the precursor solution to the dried [18F]fluoride/K222 complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 80-150 °C) for a defined time (e.g., 10-20 minutes) to facilitate nucleophilic aromatic or aliphatic substitution.
-
-
Deprotection (if necessary):
-
If the precursor contained a protecting group (e.g., a Boc or t-butyl ester group), add a deprotecting agent (e.g., HCl or trifluoroacetic acid) and heat briefly to remove the group.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., a C18 column) to separate the 18F-labeled product from unreacted fluoride, precursors, and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile saline.
-
Perform quality control via analytical HPLC to determine radiochemical purity and specific activity. The final product must be sterile and pyrogen-free for in vivo use.
-
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines a typical procedure for evaluating the distribution of a newly synthesized radiolabeled ERA.[22]
-
Animal Preparation:
-
Use healthy adult mice or rats (e.g., CD-1 mice or Sprague-Dawley rats). Acclimatize animals for at least one week prior to the study.
-
For specific binding studies, divide animals into a baseline group and a blocking group. Pre-treat the blocking group with a high dose of a non-radioactive antagonist (e.g., 1 mg/kg, administered intravenously 30-60 minutes prior to the radiotracer).
-
-
Radiotracer Administration:
-
Anesthetize the animals (e.g., with isoflurane).
-
Inject a known quantity (e.g., 1-5 MBq) of the purified, formulated radiotracer via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a cohort of animals via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect and collect major organs and tissues of interest (e.g., heart, lungs, kidneys, liver, brain, muscle, bone, and blood).
-
-
Sample Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards (aliquots of the injected dose) using a gamma counter.
-
Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Interpretation:
-
Compare the %ID/g in the baseline group to the blocking group. A significant reduction in uptake in the blocking group for a particular organ indicates specific, receptor-mediated binding in that organ.
-
Calculate specific binding as: [(%ID/g_baseline) - (%ID/g_blocked)] / (%ID/g_baseline) * 100%.
-
Conclusion
Isotopic labeling is a cornerstone of modern drug development, providing invaluable insights into the pharmacology, pharmacokinetics, and in vivo behavior of therapeutic agents. For endothelin receptor antagonists, labeled compounds have been instrumental in elucidating receptor distribution in key organs like the heart and kidneys, quantifying receptor occupancy at therapeutic doses, and developing non-invasive imaging biomarkers for disease.[3][21][23] The continued innovation in radiolabeling chemistry, particularly in late-stage functionalization, will further accelerate the development of novel ERAs and expand their therapeutic applications to other diseases driven by the endothelin system.[16] This technical guide serves as a foundational resource for researchers aiming to leverage these powerful techniques in their own discovery and development programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Radioiodinated endothelin-1: a radiotracer for imaging endothelin receptor distribution and occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 10. metsol.com [metsol.com]
- 11. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 14. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moravek.com [moravek.com]
- 16. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openmedscience.com [openmedscience.com]
- 18. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
- 19. openmedscience.com [openmedscience.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. In vivo imaging of cardiovascular endothelin receptors using the novel radiolabelled antagonist [18F]-SB209670 and positron emission tomography (microPET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and in vivo evaluation of novel PET radioligands for imaging the endothelin-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PET-compatible endothelin receptor radioligands: synthesis and first in vitro and in vivo studies. | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Safety Profile of Ambrisentan-d10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan-d10 is the deuterated form of Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist. Ambrisentan is an established therapy for pulmonary arterial hypertension (PAH). The strategic replacement of hydrogen atoms with deuterium in this compound is intended to modify its pharmacokinetic properties, potentially enhancing its metabolic stability. This technical guide provides a comprehensive overview of the safety and toxicology profile of Ambrisentan, which serves as a robust surrogate for this compound due to the limited availability of specific data on the deuterated compound. The fundamental toxicological characteristics are not expected to differ significantly between the two molecules. This document synthesizes non-clinical data from a variety of sources, including regulatory submissions and peer-reviewed literature, to support the safe handling and development of this compound.
Mechanism of Action: Selective Endothelin-A Receptor Antagonism
Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[1][2] In pathological conditions such as PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance. By antagonizing the ETA receptor, Ambrisentan leads to vasodilation, a reduction in pulmonary artery pressure, and an alleviation of the workload on the right ventricle of the heart.[1] A key feature of Ambrisentan's mechanism is its high selectivity for the ETA receptor over the endothelin type-B (ETB) receptor. The ETB receptor is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin.[1] By sparing the ETB receptor, Ambrisentan allows for the continuation of these protective functions.[1]
Non-Clinical Toxicology Profile
The toxicological profile of Ambrisentan has been extensively evaluated in a range of in vitro and in vivo studies. The following sections summarize key findings.
Acute Toxicity
Single-dose toxicity studies have been conducted in rodents. The maximum non-lethal oral doses were established, indicating a low potential for acute toxicity.
| Species | Route of Administration | Endpoint | Value |
| Rat | Oral | LD50 | ≥ 3160 mg/kg[1] |
| Mouse (female) | Oral | Maximum Non-Lethal Dose | 1000 mg/kg |
| Mouse (male) | Oral | Maximum Non-Lethal Dose | 2150 mg/kg |
| Mouse (male) | Intravenous | Maximum Non-Lethal Dose | 511 mg/kg |
| Mouse (female) | Intravenous | Maximum Non-Lethal Dose | 619 mg/kg |
| Rat (male and female) | Intravenous | Maximum Non-Lethal Dose | 464 mg/kg |
Repeat-Dose Toxicity
Sub-chronic and chronic toxicity studies have been performed in various animal models. The primary target organs identified were consistent with the pharmacological action of endothelin receptor antagonists.
| Species | Duration | Key Findings |
| Rats | 2 years | Testicular tubular degeneration at doses ≥10 mg/kg/day. |
| Mice | 2 years | Increased incidences of testicular findings at doses ≥50 mg/kg/day. |
| Juvenile Rats | Postnatal day 7 to 26, 36, or 62 | Decrease in brain weight with no morphologic or neurobehavioral changes at exposures approximately 1.8 to 7.0 times human pediatric exposures at 10 mg. |
Genotoxicity
Ambrisentan has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.
| Assay | System | Result |
| Ames Test | In vitro (bacteria) | Negative |
| Micronucleus Assay | In vivo (rats) | Negative |
| Unscheduled DNA Synthesis Assay | In vivo (rats) | Negative |
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats. There was no evidence of a carcinogenic potential related to Ambrisentan treatment.
| Species | Duration | Result |
| Rats | 2 years | No evidence of carcinogenic potential. |
| Mice | 2 years | No evidence of carcinogenic potential. |
Reproductive and Developmental Toxicity
Ambrisentan has demonstrated teratogenic effects in animal studies, a finding consistent with other endothelin receptor antagonists.
| Species | Study Type | Key Findings |
| Rats and Rabbits | Embryo-fetal development | Teratogenic effects observed, including abnormalities of the lower jaw, palate, heart, and great vessels. |
| Rats | Pre- and post-natal development | Decreased survival of newborn pups and effects on testicle size and fertility of pups at high maternal doses. |
Safety Pharmacology
Safety pharmacology studies investigated the potential for off-target effects of Ambrisentan on major physiological systems. The primary finding was a reduction in blood pressure, which is consistent with its intended pharmacological effect.
Experimental Protocols: A General Workflow
The non-clinical safety assessment of a compound like Ambrisentan follows a structured workflow to identify potential hazards before human trials. This process involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in multiple species.
Safety and Toxicology of this compound: Handling and Precautions
While specific toxicological data for this compound are not available, the information from the parent compound, Ambrisentan, provides a strong basis for its safety assessment. The Safety Data Sheet (SDS) for this compound indicates that no data is available for hazard classification.[3] General safe handling procedures for pharmaceutical compounds of unknown potency should be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the generation of dust.
Conclusion
The safety and toxicology profile of Ambrisentan is well-characterized through extensive non-clinical testing. The primary toxicities observed, namely reproductive and developmental effects and testicular toxicity in male animals, are class effects of endothelin receptor antagonists. Ambrisentan is not genotoxic or carcinogenic. This comprehensive dataset for the parent compound provides a reliable foundation for the risk assessment and safe development of this compound. As with any new chemical entity, appropriate safety precautions should be observed during handling and research activities. Further studies specific to this compound would be necessary to fully delineate any subtle differences in its toxicological profile that may arise from deuteration.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ambrisentan-d10 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ambrisentan and its deuterated internal standard, Ambrisentan-d10, in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 2 ng/mL and provides excellent linearity, precision, and accuracy over the calibration curve range, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Ambrisentan in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring to ensure optimal dosing and patient safety. LC-MS/MS has become the analytical technique of choice for this purpose due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma.
Materials and Methods
Reagents and Chemicals
-
Ambrisentan reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Ambrisentan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ambrisentan stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 2-2000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Figure 1: Protein Precipitation Workflow
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ambrisentan) | m/z 379.2 → 202.1 |
| MRM Transition (this compound) | m/z 389.2 → 202.1 (theoretical) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note: The MRM transition for this compound is theoretical based on the addition of 10 daltons to the parent mass of Ambrisentan. The product ion is expected to be the same as the unlabeled compound. This should be confirmed experimentally.
Data Presentation: Quantitative Summary
The developed method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to final data reporting, ensuring data integrity and traceability at each step.
Figure 2: Overall Analytical Workflow
Conclusion
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple, rapid, and effective. The chromatographic and mass spectrometric conditions provide excellent sensitivity, selectivity, and a wide dynamic range. The method meets the acceptance criteria for precision, accuracy, and other validation parameters, making it a reliable tool for researchers, scientists, and drug development professionals engaged in the study of Ambrisentan.
Application of Ambrisentan-d10 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ambrisentan-d10, a stable isotope-labeled derivative of Ambrisentan, in drug metabolism and pharmacokinetic (DMPK) studies. The primary application highlighted is its use as an internal standard for the accurate quantification of Ambrisentan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Ambrisentan and its Metabolism
Ambrisentan is a selective endothelin type A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety.
The metabolism of Ambrisentan proceeds through two main pathways:
-
Phase II Glucuronidation: This is the primary metabolic route, where uridine diphosphate glucuronosyltransferases (UGTs), specifically UGT1A3, UGT1A9, and UGT2B7, conjugate a glucuronic acid moiety to Ambrisentan.[2][3]
-
Phase I Oxidation: A smaller fraction of Ambrisentan is metabolized through oxidation, primarily by cytochrome P450 (CYP) enzymes CYP3A4, CYP3A5, and CYP2C19.[1][4][5] This reaction forms 4-hydroxymethyl ambrisentan, which can then also undergo glucuronidation.[1][4]
Principle Application of this compound: Internal Standard in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for the variability in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.
This compound is an ideal internal standard for Ambrisentan quantification because:
-
It has the same chemical structure as Ambrisentan, with the exception of ten hydrogen atoms being replaced by deuterium.
-
This mass difference allows it to be distinguished from Ambrisentan by the mass spectrometer.
-
It co-elutes with Ambrisentan during chromatography and experiences similar extraction recovery and matrix effects.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis.
Experimental Protocols
Protocol for Quantification of Ambrisentan in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is adapted from established methods for the bioanalysis of Ambrisentan.[6]
Objective: To accurately quantify the concentration of Ambrisentan in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ambrisentan reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Liquid-liquid extraction solvent (e.g., a mixture of 40% methanol and 60% acetonitrile)[6]
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., Waters Symmetry C18, 4.6 mm x 100 mm, 5 µm)[6]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ambrisentan in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Ambrisentan stock solution with a blank plasma/methanol mixture to prepare calibration standards at concentrations ranging from 2 to 2000 ng/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of the liquid-liquid extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ambrisentan: m/z 377.1 → 301.2[6]
-
This compound (IS): m/z 380.4 → 301.0 (Note: The precursor ion will be heavier due to deuterium, while the product ion may be the same if the deuterium atoms are not in the fragmented portion). A common transition for a deuterated analog is a similar fragmentation pattern.[6]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Ambrisentan and this compound.
-
Calculate the peak area ratio (Ambrisentan / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Ambrisentan in the unknown samples and QCs from the calibration curve.
-
Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound (e.g., Ambrisentan) in human liver microsomes. This compound is used as an internal standard for the accurate quantification of the remaining parent compound over time.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (Ambrisentan)
-
This compound internal standard
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing this compound as the internal standard) for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a quenching solution of acetonitrile containing this compound at a fixed concentration.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution containing this compound.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the LC-MS/MS method described in Protocol 3.1 to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation
The following tables provide examples of how quantitative data generated using this compound as an internal standard can be presented.
Table 1: LC-MS/MS Method Parameters for Ambrisentan Quantification
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| MRM Transition (Ambrisentan) | m/z 377.1 → 301.2 |
| MRM Transition (this compound) | m/z 387.2 → 301.2 (example) |
| Collision Energy | Optimized for each transition |
Table 2: Pharmacokinetic Parameters of Ambrisentan in Healthy Volunteers Following a Single Oral Dose (Example Data)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 179 ± 32 |
| Tmax (hr) | 2.0 - 2.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 8337 ± 4715 |
| Terminal Half-life (hr) | ~15 |
Data is illustrative and based on values reported in the literature.[7]
Visualizations
The following diagrams illustrate the metabolic pathway of Ambrisentan and a typical experimental workflow for its quantification.
References
- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 7. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Ambrisentan in Plasma using Ambrisentan-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary hypertension. Accurate quantification of ambrisentan in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed application note and protocol for the quantitative analysis of ambrisentan in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ambrisentan-d10 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thus ensuring high accuracy and precision.
Principle
The method involves the extraction of ambrisentan and its deuterated internal standard, this compound, from a plasma matrix, followed by separation using reverse-phase liquid chromatography and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of ambrisentan is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Ambrisentan analytical standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or appropriate solvents for Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of ambrisentan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of ambrisentan by serially diluting the primary stock solution with a methanol/water (1:1, v/v) mixture to cover the desired calibration range (e.g., 10 to 5000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol/water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike appropriate volumes of the ambrisentan working standard solutions and the internal standard working solution into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
Choose one of the following extraction methods based on available resources and desired sample cleanup.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute ambrisentan and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
To 200 µL of the plasma sample, add 20 µL of the this compound working solution (100 ng/mL) and vortex.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
To 100 µL of the plasma sample, add 20 µL of the this compound working solution (100 ng/mL) and vortex.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 below |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
| Collision Gas | Argon |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ambrisentan | 379.1 | 303.1 | [1] |
| This compound | 389.1 | 313.1 | Estimated based on a +10 Da shift from ambrisentan |
Note: The MRM transition for this compound is an estimation as the exact value was not found in the reviewed literature. It is based on the likely stable isotope labeling pattern and the fragmentation of the parent molecule. This should be confirmed experimentally during method development.
Data Presentation and Quantitative Analysis
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of ambrisentan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The method should demonstrate linearity over the desired concentration range.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 2 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15%[3] |
| Accuracy (%Bias) | Within ±15%[3] |
| Recovery | 70 - 85%[2] |
Precision and Accuracy
The intra- and inter-day precision and accuracy of the method should be evaluated using QC samples at a minimum of three concentration levels (low, medium, and high). The precision, expressed as the coefficient of variation (%CV), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of ambrisentan in plasma.
Caption: General workflow for ambrisentan analysis in plasma.
Logical Relationship of Method Components
The following diagram illustrates the logical relationship between the key components of the analytical method.
Caption: Key components of the bioanalytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of ambrisentan in plasma using LC-MS/MS with this compound as an internal standard. The provided methodologies for sample preparation and instrumental analysis, along with the performance characteristics, offer a robust starting point for researchers in the fields of pharmacology and drug development. Adherence to these protocols will enable the generation of accurate and precise data for pharmacokinetic and other related studies.
References
- 1. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays relevant to the discovery and characterization of endothelin receptor antagonists, with a specific focus on Ambrisentan. Detailed protocols for both a primary radioligand binding assay and a confirmatory cell-based functional assay are provided, along with information on the utility of Ambrisentan-d10 in subsequent pharmacokinetic studies.
Introduction to Ambrisentan and High-Throughput Screening
Ambrisentan is a potent and selective antagonist of the endothelin type A (ETA) receptor, a G protein-coupled receptor (GPCR) critically involved in vasoconstriction and cell proliferation.[1] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of endothelin-1 (ET-1) lead to sustained activation of ETA receptors, contributing to disease progression.[1] Ambrisentan blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream signaling and promoting vasodilation.[1]
High-throughput screening (HTS) is an essential tool in drug discovery for identifying and characterizing novel modulators of therapeutic targets like the ETA receptor. HTS enables the rapid screening of large compound libraries to identify "hits" that can be further optimized into lead compounds. This document outlines protocols for HTS assays suitable for identifying and characterizing ETA receptor antagonists like Ambrisentan.
Signaling Pathway of the Endothelin A (ETA) Receptor
The ETA receptor is a Gq protein-coupled receptor. Upon binding of its endogenous ligand, endothelin-1 (ET-1), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to physiological responses such as vasoconstriction and cell proliferation. Ambrisentan acts by competitively blocking the binding of ET-1 to the ETA receptor, thus inhibiting this signaling cascade.
Quantitative Data for Ambrisentan
The following table summarizes key in vitro pharmacological data for Ambrisentan, demonstrating its high affinity and selectivity for the ETA receptor.
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | Human ETA | Human Ventricular Myocytes | ~0.011 nM | [2] |
| Ki | Human ETA | CHO cells | 1 nM | [3] |
| Ki | Human ETB | CHO cells | 195 nM | [3] |
| Selectivity | ETA vs. ETB | Human Ventricular Myocytes | >4000-fold | [2] |
Experimental Protocols
Primary High-Throughput Screening: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay in a 96-well format, suitable for the primary screening of compound libraries for ETA receptor antagonists.
Objective: To identify compounds that inhibit the binding of a radiolabeled ligand to the ETA receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Endothelin-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Endothelin-1 (e.g., 1 µM).
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Ambrisentan: As a positive control.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C filters).
-
Plate Scintillation Counter.
Protocol:
-
Compound Plating:
-
Dispense 2 µL of test compounds, Ambrisentan (positive control), and DMSO (negative control) into the wells of a 96-well plate.
-
For determining non-specific binding, add 2 µL of 1 µM unlabeled Endothelin-1.
-
-
Reagent Addition:
-
Add 50 µL of diluted ETA receptor-expressing cell membranes to each well.
-
Add 50 µL of [¹²⁵I]-Endothelin-1 (at a final concentration equal to its Kd) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Harvest the contents of the plate onto the 96-well filter plate using a cell harvester.
-
Rapidly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls.
-
Compounds exhibiting significant inhibition (e.g., >50%) are identified as "hits".
-
Confirmatory High-Throughput Screening: Calcium Flux Assay
This protocol describes a cell-based functional assay to confirm the antagonist activity of hits identified in the primary screen.
Objective: To measure the ability of test compounds to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETA receptor.
Materials:
-
Cell Line: A cell line stably expressing the human ETA receptor and a G-protein that couples to the calcium pathway (e.g., CHO-Gα16).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Endothelin-1 (ET-1): At a final concentration that elicits a submaximal response (EC₈₀).
-
Test Compounds and Ambrisentan: Dissolved in DMSO.
-
384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add 20 µL of the calcium indicator dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer.
-
Add 10 µL of the test compound or Ambrisentan (positive control) at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 10 µL of ET-1 solution (EC₈₀ concentration) into each well.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-2 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the increase in fluorescence over baseline for each well.
-
Calculate the percent inhibition of the ET-1 response by the test compounds.
-
Generate dose-response curves and calculate the IC₅₀ values for active compounds.
-
Experimental Workflow Diagram
Role of this compound in Pharmacokinetic Studies
While Ambrisentan is the active pharmacological agent used in the HTS assays, its deuterated analog, this compound, serves as a crucial internal standard in subsequent pharmacokinetic (PK) studies. The nearly identical physicochemical properties of this compound to Ambrisentan, but with a distinct mass, make it an ideal tool for accurate quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application:
-
Internal Standard: In a typical bioanalytical method, a known amount of this compound is added to plasma or tissue samples containing unknown concentrations of Ambrisentan.
-
LC-MS/MS Analysis: During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometry signal of Ambrisentan to that of this compound is used to accurately quantify the concentration of Ambrisentan in the original sample.
This approach corrects for variability in sample extraction, matrix effects, and instrument response, ensuring high precision and accuracy in determining key PK parameters such as Cmax, Tmax, and AUC.
Logical Relationship of Ambrisentan and this compound in Drug Discovery
References
- 1. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Application Notes and Protocols for the Use of Ambrisentan-d10 in Pharmacokinetic Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ambrisentan-d10 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of Ambrisentan. The following sections detail the rationale, experimental design, analytical methodology, and data interpretation for such studies, adhering to regulatory standards.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] To ensure the therapeutic equivalence of generic formulations of Ambrisentan, regulatory agencies require bioequivalence studies that compare the pharmacokinetic profiles of the generic product to the reference listed drug.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for the accurate quantification of Ambrisentan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed in these studies.[5][6]
Ambrisentan is rapidly absorbed after oral administration, with maximum plasma concentrations (Cmax) typically reached around 1.5 to 2 hours post-dose.[4][7][8] It is highly bound to plasma proteins, primarily albumin.[9] The terminal elimination half-life of Ambrisentan is approximately 15 hours.[2][8][10] Metabolism occurs mainly through hepatic glucuronidation and oxidation, with elimination primarily through feces.[1][7][10]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of Ambrisentan from bioequivalence studies conducted in healthy volunteers. These values are essential for designing sampling schedules and for the statistical comparison of test and reference formulations.
Table 1: Pharmacokinetic Parameters of Ambrisentan (10 mg Tablet) in Healthy Subjects
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 767 ± 91[7] | Not explicitly stated in the same study | 104.3% (97.12-111.98%)[3] |
| AUC0-t (ng·h/mL) | 8337 ± 4715 (AUC0→24)[7] | Not explicitly stated in the same study | 100.2% (95.56-104.72%)[3] |
| Tmax (h) | 2-2.5[7] | ~1.5[4] | Not applicable for bioequivalence ratio |
| t1/2 (h) | ~15[8][10] | ~15[8][10] | Not applicable for bioequivalence ratio |
Note: Data is compiled from multiple sources and may not represent a single study. The geometric mean ratios are from a specific bioequivalence study comparing a generic to the reference product, Volibris®.[3]
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study for a 10 mg Ambrisentan tablet formulation.
3.1.1. Study Population:
-
Healthy adult male and/or female subjects, typically between 18 and 45 years of age.
-
Subjects undergo a comprehensive medical screening to ensure good health.
-
Exclusion criteria include a history of clinically significant diseases, allergies to Ambrisentan or related drugs, and use of any medication that could interfere with the study.
3.1.2. Study Design:
-
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design is commonly employed.[3][4]
-
Subjects are randomly assigned to one of two sequences (Test then Reference, or Reference then Test).
-
A washout period of at least 7 days is maintained between the two periods.[3]
3.1.3. Dosing and Sample Collection:
-
Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference 10 mg Ambrisentan tablet with a standardized volume of water.
-
Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose. A typical collection schedule would be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[3]
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Ambrisentan
This protocol describes a validated method for the quantification of Ambrisentan in human plasma using this compound as the internal standard (IS).
3.2.1. Materials and Reagents:
-
Ambrisentan reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
3.2.2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Ambrisentan and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the stock solutions to create working standard solutions for calibration curve and quality control (QC) samples.
3.2.3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound working solution (IS).
-
Vortex mix the samples.
-
Perform protein precipitation by adding a suitable volume of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using SPE. For SPE, condition the cartridges, load the sample, wash, and elute the analyte and IS.[5]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3.2.4. LC-MS/MS Conditions:
-
Chromatographic System: A validated UPLC or HPLC system.[3][5]
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 mm x 100 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an organic phase (e.g., 40% methanol - 60% acetonitrile) and an aqueous phase (e.g., 5 mmol/L ammonium acetate in 10% acetonitrile).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be used. For negative ion mode, the following transitions can be monitored.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ambrisentan: m/z 377.1 → 301.2[6]
-
This compound (IS): A corresponding shift in the precursor ion would be expected (e.g., m/z 387.1, with the product ion potentially remaining the same or also shifting depending on the deuteration position). A similar transition for a different deuterated standard was m/z 380.4 → 301.0.[6]
-
3.2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12]
Visualizations
Ambrisentan Signaling Pathway
Caption: Ambrisentan selectively blocks the endothelin type-A (ET-A) receptor.
Bioequivalence Study Workflow
Caption: Workflow of a typical crossover bioequivalence study.
Bioanalytical Sample Processing Logic
Caption: Logical flow of bioanalytical sample preparation and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Tolerability of Ambrisentan: A Pharmacokinetic Study in Mexican Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
Solid-Phase Extraction Protocol for Ambrisentan-d10: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Ambrisentan and its deuterated internal standard, Ambrisentan-d10, from human plasma. The described method utilizes a reversed-phase C18 SPE cartridge for efficient sample cleanup and concentration prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended to offer a reliable and reproducible methodology for the bioanalysis of Ambrisentan in a research or clinical setting.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Accurate and precise quantification of Ambrisentan in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices like plasma, thereby improving the sensitivity and robustness of subsequent analytical methods.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction recovery, ensuring high-quality quantitative data.
Quantitative Data Summary
The following tables summarize typical performance data obtained using the described SPE protocol in conjunction with LC-MS/MS analysis.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Ambrisentan | 85.2 | 4.1 | 98.7 | 3.5 |
| This compound | 86.1 | 3.8 | 99.1 | 3.2 |
Table 2: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ambrisentan | 0.1 - 200 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ambrisentan | LLOQ | 0.1 | 6.8 | 8.2 | 105.4 |
| Low | 0.3 | 5.1 | 6.5 | 102.1 | |
| Mid | 50 | 4.5 | 5.8 | 98.9 | |
| High | 150 | 3.9 | 5.1 | 101.3 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation.
Experimental Protocol
This protocol outlines the steps for the solid-phase extraction of Ambrisentan and this compound from human plasma.
Materials and Reagents:
-
Ambrisentan and this compound reference standards
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Internal Standard (IS) spiking solution: this compound in 50:50 (v/v) methanol:water
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples for 10 seconds.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Drying: Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solvents.
-
Elution: Elute Ambrisentan and this compound from the cartridge by passing 1 mL of methanol. Collect the eluate in a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Solid-Phase Extraction Workflow for this compound.
Caption: Ambrisentan's Mechanism of Action via the Endothelin Pathway.
References
Application Notes and Protocols for the Use of Ambrisentan-d10 in Analytical Instrument Calibration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ambrisentan-d10 as an internal standard in the quantitative analysis of ambrisentan in biological matrices. The protocols detailed below are primarily focused on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of ambrisentan in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based bioanalysis.[1][2] this compound, being chemically identical to ambrisentan but with a higher mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of ambrisentan and its deuterated internal standard, this compound, is provided in the table below. Understanding these properties is essential for method development, particularly for sample preparation and chromatography.
| Property | Ambrisentan | This compound |
| Chemical Name | (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3- diphenylpropanoic acid | (S)-2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-bis(phenyl-d5)propanoic acid |
| Molecular Formula | C₂₂H₂₂N₂O₄ | C₂₂H₁₂D₁₀N₂O₄ |
| Molecular Weight | 378.42 g/mol [3] | 388.48 g/mol [4] |
| CAS Number | 177036-94-1[3] | 1046116-27-1[5] |
| Appearance | White to off-white solid[3] | White to off-white solid |
| Solubility | Practically insoluble in water at low pH; solubility increases at higher pH. Soluble in methanol and ethanol.[6][7][8] | Soluble in organic solvents like methanol and DMSO. |
| pKa | 4.0[6][7] | ~4.0 |
Mechanism of Action and Rationale for Internal Standard Use
Ambrisentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to the endothelin-A (ETA) receptor, a key mediator of vasoconstriction. The diagram below illustrates this signaling pathway.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ambrisentan D10 | CAS No: 1046116-27-1 [aquigenbio.com]
- 5. This compound | CAS 1046116-27-1 | LGC Standards [lgcstandards.com]
- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Ambrisentan-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ambrisentan is a potent and highly selective endothelin type A (ETA) receptor antagonist.[1][2][3] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of endothelin-1 (ET-1) mediate potent vasoconstriction and vascular remodeling primarily through the ETA receptor.[1][2] Ambrisentan selectively blocks this interaction, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[4] This document provides detailed protocols for in vivo experimental design, including the use of Ambrisentan-d10 as an internal standard for pharmacokinetic analysis.
Mechanism of Action: The Endothelin Pathway
Ambrisentan exerts its therapeutic effect by selectively antagonizing the ETA receptor. ET-1, a potent vasoconstrictor peptide, binds to two receptor subtypes: ETA and ETB. The ETA receptors, located on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[2][5] The ETB receptors, primarily on endothelial cells, have a dual role: they contribute to vasodilation through the release of nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of ET-1 from circulation.[1][3] By selectively blocking the ETA receptor, Ambrisentan inhibits the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor.[1]
Preclinical Efficacy Studies: Animal Models of Pulmonary Hypertension
Two common and well-characterized rodent models are recommended for evaluating the in vivo efficacy of Ambrisentan.
-
Monocrotaline (MCT)-Induced PAH in Rats: This is a widely used model known for its simplicity and reproducibility.[4][6] A single injection of monocrotaline, a pyrrolizidine alkaloid, causes endothelial damage and inflammation, leading to progressive pulmonary vascular remodeling, increased pulmonary artery pressure, and right ventricular hypertrophy (RVH) over 3-4 weeks.[6][7][8]
-
Sugen 5416/Hypoxia (SuHx)-Induced PAH in Mice: This "two-hit" model more closely mimics the pathology of severe human PAH, including the formation of occlusive vascular lesions.[9][10] It involves the administration of a VEGF receptor inhibitor (Sugen 5416) combined with chronic exposure to hypoxia.[10][11]
The following diagram outlines a typical workflow for a preclinical efficacy study.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction: Administer a single subcutaneous (s.c.) injection of monocrotaline (MCT, 60 mg/kg) dissolved in sterile saline, with the pH adjusted to 7.4.[4][6]
-
Disease Development: House the animals for 21-28 days to allow for the development of PAH. Monitor body weight and clinical signs regularly.
-
Treatment: Begin daily treatment with Ambrisentan (e.g., 10 mg/kg) or vehicle control via oral gavage (p.o.) starting from day 14 or day 21 post-MCT injection for a therapeutic intervention study.
-
Endpoint Analysis (at Day 28 or 35):
-
Hemodynamics: Anesthetize the rat and perform right heart catheterization (RHC) using a Millar Mikro-Tip® pressure catheter to measure right ventricular systolic pressure (RVSP).[2][3]
-
Right Ventricular Hypertrophy (RVH): After hemodynamic measurements, euthanize the animal and excise the heart. Dissect the right ventricular (RV) free wall from the left ventricle and septum (LV+S). Weigh both tissue sections and calculate the Fulton Index (RV / [LV+S]) as a measure of RVH.[12][13]
-
Histology: Perfuse and fix the lungs and heart for histological analysis of pulmonary artery medial wall thickness and cardiac remodeling.
-
The following tables summarize representative quantitative data from preclinical and clinical studies, which can be used to establish expected effect sizes.
Table 1: Preclinical Pharmacokinetic Parameters of Ambrisentan in Rats (Data from a single oral administration of 2.5 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1197 ± 179 | [14] |
| Tmax (h) | 1.0 ± 0.9 | [14] |
| AUC (ng·h/mL) | 6013 ± 997 | [14] |
Table 2: Preclinical Efficacy of Ambrisentan in a Mouse Model of PAH (Egln1Tie2Cre mice treated for 10 weeks)
| Treatment Group | Survival Rate | Reference |
| Vehicle | 50% | [15] |
| Ambrisentan (10 mg/kg, daily) | 80% | [15] |
Table 3: Hemodynamic and Functional Improvements with Ambrisentan in Human PAH (ARIES-1 & 2 Trials) (Placebo-corrected changes from baseline after 12 weeks)
| Parameter | Ambrisentan 5 mg | Ambrisentan 10 mg | Reference |
| 6-Minute Walk Distance (m) | +31 to +59 | +51 | [16][17] |
| Mean Pulmonary Arterial Pressure (mmHg) | -5.2 (combined dose groups) | -5.2 (combined dose groups) | [17] |
| Pulmonary Vascular Resistance (dyne·s·cm-5) | -226 (combined dose groups) | -226 (combined dose groups) | [17] |
| Cardiac Index (L/min/m2) | +0.33 (combined dose groups) | +0.33 (combined dose groups) | [17] |
Pharmacokinetic Analysis Using this compound
Accurate quantification of Ambrisentan in plasma is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Sample Collection: Collect blood from rats at various time points post-dose into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of this compound working solution (as internal standard, IS).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[14]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Column: Use a reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 5 µm).[18]
-
Mobile Phase: Employ a gradient or isocratic elution using a combination of an aqueous phase (e.g., 5 mM ammonium acetate in water) and an organic phase (e.g., methanol/acetonitrile mixture).[18][19]
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[14]
-
MRM Transitions:
-
Ambrisentan: m/z 379.1 → 303.1[20]
-
This compound (IS): Monitor the corresponding mass shift (e.g., m/z 389 → 313, specific transition to be optimized).
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Ambrisentan into blank plasma and processing as described above.
-
Calculate the ratio of the peak area of Ambrisentan to the peak area of the this compound internal standard.
-
Determine the concentration of Ambrisentan in unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve. The linear range is typically established from ~1-2000 ng/mL.[14][20]
-
References
- 1. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 2. Right heart catheterization in rats with pulmonary hypertension and right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.6. Measurement of Right Ventricular Hypertrophy [bio-protocol.org]
- 13. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 19. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ambrisentan-d10 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ambrisentan-d10.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalytical method development and validation for this compound, with a focus on identifying and mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) for this compound | Co-eluting matrix components interfering with the analyte's interaction with the stationary phase. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to improve separation from interfering peaks.[1] 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] |
| Inconsistent or Low Analyte Recovery | Ion suppression or enhancement due to matrix effects.[3] | 1. Evaluate Matrix Effects: Perform post-column infusion or post-extraction spike experiments to confirm the presence and extent of matrix effects.[2][4] 2. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[5][6] 3. Optimize Sample Preparation: Implement techniques like phospholipid removal plates or a more selective SPE sorbent.[7] |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects between different lots of biological matrix.[8] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself serves this purpose for Ambrisentan, but ensure consistent response. If issues persist, investigate the source of variability in the matrix itself. 2. Matrix Matched Calibrators and QCs: Prepare all calibration standards and quality controls in the same biological matrix to compensate for consistent matrix effects.[9] |
| Signal Suppression or Enhancement Observed | Co-eluting endogenous compounds (e.g., phospholipids, salts) competing for ionization.[2][3] | 1. Chromatographic Separation: Modify the LC method to separate the analyte from the region where ion suppression occurs. This can be identified using post-column infusion experiments.[10] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Method Fails to Meet Required Sensitivity (High LLOQ) | Significant ion suppression reducing the analyte signal. | 1. Improve Sample Cleanup: Focus on removing the specific matrix components causing suppression. For plasma, phospholipids are a common cause.[2] 2. Optimize Mass Spectrometer Parameters: Adjust source-dependent parameters (e.g., capillary voltage, gas flow rates) to maximize the signal for this compound. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the bioanalysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte (Ambrisentan) and its internal standard (this compound) by co-eluting components from the biological sample matrix (e.g., plasma, urine).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analytical method.[3][11]
2. How can I determine if my this compound assay is experiencing matrix effects?
Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A solution of Ambrisentan is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (dip or peak) in the constant signal baseline at the retention time of Ambrisentan indicates the presence of ion suppression or enhancement.[12]
-
Post-Extraction Spike: The response of this compound spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates a matrix effect.[1][2]
3. What are the most effective sample preparation techniques to minimize matrix effects for this compound?
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[1][2] For Ambrisentan bioanalysis from plasma, SPE has been successfully used.[13][14] The choice of SPE sorbent and washing steps is crucial for removing phospholipids and other interfering substances.
4. Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best way to compensate for matrix effects, it may not completely eliminate the issue.[2] A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement, allowing for an accurate ratio of analyte to IS.[1] However, if the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a point where sensitivity is compromised.[2]
5. What chromatographic adjustments can be made to reduce matrix effects?
Optimizing the chromatographic separation is a key strategy. This can involve:
-
Gradient Modification: Adjusting the gradient elution profile to separate this compound from early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: Using a different column stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte away from interfering peaks.
-
Flow Rate Adjustment: Modifying the flow rate can sometimes improve separation efficiency.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Ambrisentan standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank biological matrix (e.g., plasma, urine)
-
Mobile phase
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method's mobile phase.
-
Set up the post-column infusion by connecting the LC column outlet to a tee-union.
-
Connect a syringe pump delivering a constant flow of the Ambrisentan standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the Ambrisentan solution and acquire data in MRM mode for the Ambrisentan transition. A stable baseline signal should be observed.
-
Inject a prepared blank matrix extract onto the LC column.
-
Monitor the baseline of the infused Ambrisentan signal. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
This compound standard solutions
-
Blank biological matrix from at least six different sources
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Set A: Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Prepare Set B: Extract blank biological matrix samples (without the internal standard). Then, spike the extracted matrix with the same amount of this compound as in Set A.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized MF: This is typically done by calculating the MF for both the analyte and the IS and then determining the ratio.
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ambrisentan-d10 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Ambrisentan-d10 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of Ambrisentan, an endothelin receptor antagonist. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Ambrisentan in complex biological matrices. The key advantage of using a SIL-IS is that it co-elutes with the analyte and behaves similarly during sample preparation and ionization, thus compensating for matrix effects and other sources of variability in the analytical workflow.[1]
Q2: I am observing a weak or no signal for this compound. What are the common causes?
Several factors can contribute to poor signal intensity for this compound. These can be broadly categorized as issues with sample preparation, liquid chromatography, or mass spectrometer settings. Common culprits include:
-
Suboptimal MRM transitions and collision energy: The selected precursor and product ions may not be the most abundant, or the collision energy may not be optimized for the fragmentation of this compound.
-
Sample degradation: this compound may degrade if stored improperly or exposed to harsh conditions during sample preparation.
-
Poor extraction recovery: The chosen sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) may not be efficient in extracting this compound from the sample matrix.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source.
-
Chromatographic issues: Poor peak shape or a shift in retention time can lead to a lower signal-to-noise ratio.
-
Instrumental problems: A dirty ion source, incorrect instrument calibration, or detector issues can all lead to decreased sensitivity.
Q3: Can I use the same MRM transitions and collision energy for this compound as for non-deuterated Ambrisentan?
While the fragmentation pattern may be similar, it is not advisable to assume that the optimal MRM transitions and collision energy will be identical. The presence of deuterium atoms can sometimes alter the fragmentation pathways and the energy required to induce fragmentation. Therefore, it is crucial to optimize these parameters specifically for this compound to ensure maximum sensitivity.
Q4: I'm seeing a chromatographic peak for this compound at a slightly different retention time than Ambrisentan. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon referred to as a "deuterium isotope effect."[2] This can sometimes lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[2] If the shift is significant, it may be necessary to adjust the chromatographic conditions to minimize the separation.
Q5: How can I assess the stability of my this compound standard?
The stability of deuterated standards, particularly concerning the potential for back-exchange of deuterium for hydrogen, should be evaluated. This can be done by preparing solutions of this compound in the relevant matrix and mobile phase and analyzing them over time. Any decrease in the signal of the deuterated standard or an increase in the signal of the non-deuterated analyte should be monitored.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Parameters:
-
Action: Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument is detecting the precursor ion.
-
Action: Perform a product ion scan to identify the most abundant fragment ions.
-
Action: Optimize the collision energy for the most intense MRM transitions. (See Experimental Protocols for a detailed procedure).
-
-
Assess Liquid Chromatography Performance:
-
Action: Inject a known concentration of this compound standard and check the peak shape and retention time. Tailing or broad peaks can indicate issues with the column or mobile phase.
-
Action: If the retention time has shifted significantly, ensure the mobile phase composition is correct and the column is not degraded.
-
-
Evaluate Sample Preparation:
-
Action: Prepare a sample with a known amount of this compound and a blank matrix. Compare the peak area to a standard in a clean solvent to estimate extraction recovery.
-
Action: To assess matrix effects, compare the peak area of a standard spiked into an extracted blank matrix with the peak area of a standard in a clean solvent. A significant difference indicates ion suppression or enhancement.
-
-
Check Internal Standard Integrity:
-
Action: Verify the concentration of your this compound stock solution.
-
Action: Prepare a fresh dilution from your stock and re-analyze to rule out degradation of working solutions.
-
Issue 2: High Variability in this compound Signal
High variability in the signal of the internal standard can compromise the accuracy of quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard into all samples. Automate liquid handling steps if possible. |
| Differential Matrix Effects | If the retention times of Ambrisentan and this compound are slightly different, they may be affected differently by co-eluting matrix components. Adjust chromatographic conditions to achieve co-elution. |
| Instability in Solution (Deuterium Exchange) | Prepare fresh working solutions of this compound daily. Avoid storing solutions in highly acidic or basic conditions.[3] |
| Ion Source Contamination | A dirty ion source can lead to erratic ionization. Clean the ion source according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy for this compound
This protocol describes how to identify the most sensitive MRM transitions and optimize the collision energy for this compound.
Workflow for MRM and Collision Energy Optimization
Caption: A workflow for optimizing MRM transitions and collision energy for this compound.
Methodology:
-
Prepare an this compound solution: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a Q1 scan: In positive ion mode, perform a scan of the first quadrupole (Q1) to identify the precursor ion of this compound. This will likely be the [M+H]+ ion.
-
Perform a product ion scan: Set Q1 to isolate the precursor ion identified in the previous step. Scan the third quadrupole (Q3) to detect the fragment ions produced in the collision cell.
-
Select MRM transitions: Identify the most abundant and stable fragment ions from the product ion spectrum. Typically, the two most intense fragments are chosen for the quantifier and qualifier ions.
-
Optimize collision energy: For each selected MRM transition, perform a collision energy optimization. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion. The collision energy that produces the maximum signal should be used for subsequent analyses.
Protocol 2: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
This protocol provides a general method for extracting Ambrisentan and this compound from plasma samples.
Methodology:
-
Spike the internal standard: To 100 µL of plasma sample, add a known amount of this compound working solution.
-
Pre-treat the sample: Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Condition the SPE cartridge: Use a mixed-mode cation exchange cartridge. Condition the cartridge sequentially with 1 mL of methanol and 1 mL of water.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol.
-
Elute the analytes: Elute Ambrisentan and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of Ambrisentan. Note that the parameters for this compound should be empirically determined as described in Protocol 1.
Table 1: Mass Spectrometry Parameters for Ambrisentan
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4][5] |
| Precursor Ion (m/z) | 379.2 | [4][5] |
| Product Ion (m/z) | 347.2 | [4] |
| Collision Energy (V) | 5 | [4] |
| Cone Voltage (V) | 10 | [4] |
Table 2: Liquid Chromatography Parameters for Ambrisentan
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [4] |
| Mobile Phase A | Water with 0.1% formic acid | [4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Column Temperature | 40 °C | [4] |
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Ambrisentan-d10 Chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Ambrisentan-d10. The following sections offer a comprehensive question-and-answer-style troubleshooting guide and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in liquid chromatography can manifest as peak tailing, fronting, or splitting. Below are common causes and solutions for these issues when analyzing this compound.
My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1][2]
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | Residual, unreacted silanol groups on the silica-based column packing can interact with basic analytes like Ambrisentan, leading to peak tailing.[1][3][4] | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to ensure the complete protonation of silanol groups, minimizing these secondary interactions.[3] - Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available free silanol groups.[3] - Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[4] |
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[2][5] | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in your sample.[2] |
| Column Contamination or Degradation | Accumulation of contaminants from samples or the mobile phase on the column, or physical degradation of the column bed, can cause peak tailing.[6][7] | - Use a Guard Column: Protect the analytical column from strongly retained impurities by installing a guard column.[8] - Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.[8] - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[7][8] | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the HPLC components.[8] - Ensure Proper Fittings: Check that all fittings are secure and appropriate for the system to avoid dead volume. |
Why is my this compound peak fronting?
Peak fronting, an asymmetry where the front of the peak is sloped, is also indicative of chromatographic problems.[9][10]
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solutions |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting.[9][11] | - Reduce Sample Concentration: Dilute the sample to a lower concentration.[9] - Decrease Injection Volume: Inject a smaller volume of the sample.[9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[6][11] | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[7][12] - Match Solvent Strength: If using a different solvent, ensure its elution strength is equal to or weaker than the mobile phase.[13] |
| Column Collapse | Physical collapse of the column's packed bed, often due to extreme pH or temperature, can lead to peak fronting.[9][11] | - Operate Within Column Limits: Ensure the mobile phase pH and operating temperature are within the manufacturer's recommended range for the column.[9] - Replace the Column: If column collapse is suspected, the column will need to be replaced.[9] |
What would cause my this compound peak to split?
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak.[9]
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solutions |
| Partially Blocked Frit or Column Inlet | A blockage in the inlet frit of the column can cause the sample to be introduced unevenly onto the column, leading to a split peak.[9] This will often affect all peaks in the chromatogram.[12] | - Backflush the Column: Reverse the column and flush it with a suitable solvent to dislodge the blockage.[5] - Replace the Frit/Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced. |
| Column Void | A void or channel in the column's packing material can cause the sample to travel through different paths, resulting in a split peak.[9] | - Replace the Column: A column with a void cannot be repaired and must be replaced. |
| Sample Solvent Mismatch | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[9][14] | - Dissolve Sample in Mobile Phase: Prepare your sample in the initial mobile phase whenever possible.[12] - Reduce Organic Solvent in Sample: If using an organic solvent for the sample, lower its concentration as much as possible. |
| Co-eluting Interference | It's possible that another compound is co-eluting with this compound. | - Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to improve the separation resolution. - Inject a Smaller Sample Volume: If two distinct peaks appear after reducing the injection volume, it indicates two separate components. |
Experimental Protocols
Example HPLC Method for Ambrisentan Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Sodium Formate (pH 3.0) B: Acetonitrile Gradient: 55% A / 45% B (Isocratic)[15] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm or Mass Spectrometer |
| Sample Diluent | Mobile Phase |
Frequently Asked Questions (FAQs)
Q1: Can the use of a deuterated internal standard like this compound itself cause peak shape issues?
A1: While stable isotopically labeled internal standards like this compound are generally ideal because they have very similar physicochemical properties to the analyte, there can be slight differences in retention time.[16][17] This is due to the subtle difference in lipophilicity caused by deuteration.[18] This slight separation usually does not cause poor peak shape but can result in incomplete co-elution, which may affect the accuracy of quantification if matrix effects are present.[18] Significant peak shape problems are more likely due to the chromatographic conditions or system issues outlined in the troubleshooting guide.
Q2: If all the peaks in my chromatogram are showing poor shape, what is the most likely cause?
A2: If all peaks are affected similarly (e.g., all are tailing or splitting), the problem is likely located before the separation occurs.[5][9] Common causes for system-wide peak shape issues include a partially blocked column inlet frit, a void in the column packing, or issues with the injector.[5][9][12]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is critical for controlling the peak shape of ionizable compounds like Ambrisentan. At a mid-range pH, interactions between the basic analyte and acidic silanol groups on the column can lead to peak tailing.[1] By maintaining a low mobile phase pH (e.g., below 4), the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak.[3]
Q4: Can my sample preparation be the cause of poor peak shape?
A4: Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is stronger than the mobile phase is a common cause of peak fronting and splitting.[6][14] It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.[12] Additionally, unfiltered samples can introduce particulates that block the column frit, leading to split peaks.[1]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape in chromatography.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. mastelf.com [mastelf.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. halocolumns.com [halocolumns.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Extraction Recovery for Ambrisentan-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful extraction of Ambrisentan-d10.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting deuterated compounds like this compound?
A1: The primary challenges are similar to those for the non-deuterated analog, including achieving high and reproducible recovery, minimizing matrix effects from complex biological samples (e.g., plasma, urine), and preventing degradation of the analyte.[1] For deuterated compounds, it's also crucial to use analytical methods that can verify isotopic purity.[2] The inherent stability of the Carbon-Deuterium (C-D) bond, which is stronger than the Carbon-Hydrogen (C-H) bond, does not typically complicate extraction but is a key feature for its altered metabolism in pharmacokinetic studies.[3][4]
Q2: Which extraction technique is better for this compound: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both techniques can be effective. The choice depends on factors like sample volume, required cleanliness of the extract, desired level of automation, and the nature of the sample matrix.
-
SPE often provides cleaner extracts, leading to reduced ion suppression in LC-MS/MS analysis.[5] It is also more amenable to automation for high-throughput applications. Modern polymeric SPE sorbents can offer dual retention mechanisms for enhanced selectivity.[5][6]
-
LLE can be simpler to develop and cost-effective for smaller sample numbers. However, it may be less efficient, require larger volumes of organic solvents, and be more prone to emulsion formation.[7][8]
Q3: What factors are most critical for optimizing extraction recovery?
A3: Several factors significantly influence extraction efficiency.[1] Key parameters to optimize include:
-
Choice of Solvent: The polarity and type of solvent are crucial for both LLE and the elution step in SPE.[1]
-
pH: Adjusting the sample pH is vital for analytes with ionizable groups like Ambrisentan to ensure it is in a neutral form for efficient extraction with non-polar solvents.
-
Solvent-to-Sample Ratio: This ratio impacts the partition coefficient and overall recovery efficiency.[1]
-
Temperature and Time: Extraction time and temperature can affect recovery, but prolonged exposure to high temperatures may risk degrading the analyte.[1][9]
Q4: How does the deuteration in this compound affect its extraction properties compared to Ambrisentan?
A4: The substitution of hydrogen with deuterium is a subtle structural change that should not significantly alter the physicochemical properties relevant to extraction (e.g., polarity, solubility, pKa).[4] Therefore, extraction methods developed for Ambrisentan can generally be directly applied to this compound. The primary difference lies in the mass, which is exploited during analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Recovery | 1. Incorrect pH: The sample pH may not be optimal for keeping this compound in its non-ionized state. 2. Inappropriate Solvent: The extraction or elution solvent may have the wrong polarity or strength.[1] 3. Insufficient Mixing/Time: In LLE, shaking time or vortexing intensity may be inadequate.[7] In SPE, the sample might be passing through the cartridge too quickly. 4. Analyte Binding: The analyte may be strongly bound to plasma proteins. | 1. Adjust pH: Optimize the pH of the sample. For a carboxylic acid group like that in Ambrisentan, acidify the sample to a pH at least 2 units below its pKa to ensure it is protonated and neutral. 2. Optimize Solvents: For LLE, test solvents with different polarities (e.g., diethyl ether, methyl tert-butyl ether). For SPE, ensure the wash solvent is strong enough to remove interferences without eluting the analyte, and the elution solvent is strong enough to fully recover the analyte.[10] Using two small aliquots for elution can be more effective than one large one.[10] 3. Increase Contact: For LLE, increase shaking time to at least 15-20 minutes.[7] For SPE, ensure a slow and consistent flow rate during sample loading. 4. Disrupt Protein Binding: Precipitate proteins using a solvent like acetonitrile or methanol prior to extraction.[11] |
| High Variability (Low Precision) | 1. Inconsistent Technique: Manual extraction steps (e.g., pipetting, shaking) may vary between samples. 2. Emulsion Formation (LLE): Inconsistent emulsion layers can lead to variable recovery of the organic phase.[8] 3. SPE Cartridge Issues: Inconsistent packing or channeling in the SPE sorbent bed can occur. | 1. Standardize Procedure: Use calibrated pipettes and a mechanical shaker for consistent mixing. Consider using an automated extraction system if available. 2. Break Emulsions: To minimize emulsions, add salt (salting out), freeze the sample, or centrifuge at high speed.[8] Using a different solvent system can also help. 3. Use High-Quality SPE Products: Ensure SPE cartridges are from a reputable supplier. Pre-treat the sample by filtering or centrifuging to remove particulates that could clog the cartridge.[10] |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | 1. Co-elution of Interferences: Phospholipids, salts, or other endogenous components from the biological matrix are co-extracted and interfere with analyte ionization.[5] 2. Insufficiently Selective Method: The chosen extraction method (especially LLE or a simple SPE) may not be removing enough of the interfering compounds. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering peaks. 2. Enhance Extraction Selectivity: Switch to a more selective SPE sorbent, such as a mixed-mode cation exchange polymer, which allows for rigorous interference washing steps.[5] 3. Use Micro-Elution SPE: This technique uses a smaller sorbent bed and elution volume, resulting in a more concentrated and often cleaner extract, which can be diluted to reduce matrix effects.[6] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline using a polymeric reversed-phase sorbent.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog).
-
Add 200 µL of 2% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.
-
Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less-polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 1-2 minutes to remove residual wash solvent.
-
Elute this compound with 2 x 0.5 mL aliquots of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Sample Preparation:
-
To a 250 µL aliquot of plasma in a polypropylene tube, add 100 µL of the internal standard solution.[8]
-
Add 100 µL of 1M HCl to acidify the sample and vortex for 10 seconds.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube. To improve recovery, a second extraction of the aqueous layer can be performed.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables present illustrative data on how different parameters can affect extraction recovery. These values are representative for method development purposes.
Table 1: Effect of LLE Solvent Choice on Recovery
| Extraction Solvent | Polarity Index | Typical Recovery (%) | Observations |
| Hexane | 0.1 | < 30% | Too non-polar to efficiently extract Ambrisentan. |
| Diethyl Ether | 2.8 | 80 - 90% | Good recovery, but can form emulsions.[7] |
| Dichloromethane | 3.1 | 85 - 95% | High recovery, but environmental and safety concerns. |
| Ethyl Acetate | 4.4 | > 90% | Excellent recovery, a common choice for similar compounds.[13] |
| Methyl tert-butyl ether (MTBE) | 2.5 | 85 - 95% | Good alternative to diethyl ether, less prone to peroxide formation.[8] |
Table 2: Effect of Sample pH on SPE Recovery
| Sample pH | Analyte State | Expected Recovery (%) on Reversed-Phase SPE |
| 2.0 | Non-ionized (COOH) | > 90% |
| 4.0 | Partially Ionized | 70 - 85% |
| 7.0 | Ionized (COO⁻) | < 50% |
| 9.0 | Ionized (COO⁻) | < 20% |
Visualized Workflows and Logic Diagrams
Caption: Fig 1. Decision workflow for selecting between SPE and LLE.
Caption: Fig 2. Step-by-step workflow for a typical SPE protocol.
Caption: Fig 3. A logical flowchart for troubleshooting low recovery.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 3. bioscientia.de [bioscientia.de]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SK [thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aidic.it [aidic.it]
Technical Support Center: Preventing Isotopic Exchange in Deuterium-Labeled Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting isotopic exchange in deuterium-labeled standards. Unstable deuterium labels can compromise the accuracy of quantitative analyses, and this resource offers practical solutions to maintain the isotopic integrity of your standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterium-labeled standards?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1][2] This is a significant concern because it alters the mass of your internal standard, leading to inaccurate quantification in mass spectrometry-based assays.[3] The fundamental principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte, but is distinguishable by its mass.[4] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, or its signal may be reduced, compromising the reliability of the results.[1]
Q2: Which functional groups are most susceptible to deuterium exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are highly susceptible to exchange with protons from solvents like water.[4] Additionally, hydrogens on carbon atoms adjacent to carbonyl groups (alpha-hydrogens) can also exchange, particularly under basic conditions, through a process called enolization.[4][5] Aromatic protons can also be subject to exchange under certain acidic or catalytic conditions. It is crucial to know the position of the deuterium labels in your standard to assess its potential for exchange.[4]
Q3: What are the primary factors that promote isotopic exchange?
A3: The primary factors influencing the rate of isotopic exchange are pH, temperature, and the composition of the solvent.
-
pH: The rate of H-D exchange is highly dependent on pH. The exchange rate is at its minimum in the pH range of 2-3.[2] Both acidic and basic conditions can catalyze the exchange reaction, with the rate increasing significantly as the pH moves away from this minimum.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6] Storing and handling deuterium-labeled standards at low temperatures is a key strategy to minimize exchange.
-
Solvent: Protic solvents, especially water, are the primary source of protons for exchange. The presence of water in organic solvents can facilitate exchange. The choice of organic solvent can also play a role, with some solvents being more conducive to exchange than others.
Q4: How can I minimize isotopic exchange during sample preparation and analysis?
A4: To minimize isotopic exchange, it is crucial to control the experimental conditions:
-
pH Control: Maintain the pH of all solutions, including sample matrices and mobile phases, as close to the pH minimum for exchange (pH 2-3) as is feasible for your analyte's stability and chromatographic retention.[2]
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).[7] For LC-MS analysis, using a cooled autosampler and column compartment is highly recommended.
-
Solvent Choice: Use aprotic solvents whenever possible and ensure that any organic solvents used are of high purity and low water content. If aqueous solutions are necessary, minimize the time the standard is in contact with them.
-
Minimize Time: Reduce the time between sample preparation and analysis to limit the opportunity for exchange to occur.
Q5: How should I properly store my deuterium-labeled standards?
A5: Proper storage is critical for maintaining the isotopic integrity of your standards.
-
Temperature: Store standards at low temperatures, typically -20°C or -80°C, as recommended by the supplier.
-
Solvent: If the standard is in solution, it should be dissolved in a high-purity, aprotic, and anhydrous solvent. For long-term storage, consider storing the standard as a solid if possible.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent exposure to atmospheric moisture.[8]
Troubleshooting Guides
Problem: I am observing a decrease in the signal intensity of my deuterium-labeled internal standard over time.
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Verify Exchange: Analyze a freshly prepared standard solution and compare its mass spectrum to an older solution. A shift in the isotopic pattern towards a lower mass indicates deuterium loss. 2. pH Check: Measure the pH of your sample matrix, reconstitution solvents, and LC mobile phases. Adjust the pH to be within the optimal range of 2-3 if possible. 3. Temperature Control: Ensure all sample handling and storage are performed at low temperatures. Use a cooled autosampler for your LC-MS system. 4. Solvent Purity: Use fresh, high-purity, anhydrous solvents for standard preparation and sample reconstitution. |
| Analyte Degradation | 1. Assess Stability: Perform a stability study of your standard in the sample matrix and analytical solutions at different time points and temperatures. 2. Modify Conditions: If degradation is observed, adjust the pH, temperature, or solvent composition to improve stability. |
| Adsorption | 1. Change Vial/Plate Type: The standard may be adsorbing to the surface of your sample vials or well plates. Try using different materials (e.g., polypropylene instead of glass). 2. Modify Solvent: Add a small percentage of an organic solvent or a surfactant to your sample diluent to reduce non-specific binding. |
Problem: I see a peak at the mass of my unlabeled analyte in my internal standard solution.
| Possible Cause | Troubleshooting Steps |
| Incomplete Deuteration | 1. Check Certificate of Analysis (CoA): Review the CoA from the manufacturer to confirm the isotopic purity of the standard. 2. Contact Supplier: If the isotopic purity is lower than specified, contact the supplier for a replacement. |
| Isotopic Exchange | 1. Follow Troubleshooting for Decreased Signal: This is a clear indication of deuterium loss. Follow the steps outlined in the previous troubleshooting guide to identify and mitigate the cause of exchange. |
| Contamination | 1. Prepare Fresh Solutions: Prepare all solutions (solvents, buffers, etc.) fresh to rule out contamination. 2. Clean System: Clean your LC-MS system, including the injector and column, to remove any residual unlabeled analyte. |
Quantitative Data Summary
The rate of deuterium back-exchange is significantly influenced by pH and temperature. The following tables provide an overview of the expected impact of these parameters.
Table 1: Influence of pH on Deuterium Back-Exchange Rate
The rate of hydrogen-deuterium exchange is minimized at a pH of approximately 2.5. The exchange rate increases significantly at both higher and lower pH values. The following table illustrates the relative exchange rate factor at different pH values compared to the rate at pH 7.5. A higher factor indicates a faster exchange rate.
| pH | Relative Exchange Rate Factor (Compared to pH 7.5) |
| 5.0 | 316 |
| 5.5 | 100 |
| 6.0 | 31.6 |
| 6.5 | 10 |
| 7.0 | 3.16 |
| 7.5 | 1 |
Data derived from the principle that the intrinsic HDX rate decreases 10-fold for each unit decrease in pH from the neutral range.[9]
Table 2: Influence of Temperature on Deuterium Back-Exchange
Increasing the temperature accelerates the rate of deuterium exchange. While specific quantitative data across a wide range of temperatures is compound-dependent, the general trend shows a significant increase in exchange with rising temperature. Storing and processing samples at low temperatures is a critical preventative measure. It has been noted that for amide hydrogens, the exchange rate can increase approximately 10-fold for every 22°C increase in temperature.[3]
| Temperature | General Effect on Exchange Rate |
| 0-4°C | Minimized exchange rate. Recommended for storage and sample preparation. |
| Room Temperature (~25°C) | Significantly increased exchange rate compared to 4°C. |
| >40°C | Rapid exchange, should be avoided. |
Table 3: General Influence of Common Organic Solvents on Deuterium Stability
The choice of solvent can impact the stability of deuterium labels, primarily due to the presence of exchangeable protons and water content.
| Solvent | General Impact on Deuterium Stability | Considerations |
| Acetonitrile | Generally good stability, aprotic solvent. | Tends to have lower viscosity and pressure in LC systems compared to methanol.[10] |
| Methanol | Protic solvent, can contribute to exchange, especially with residual water. | Has different elution strengths and selectivity compared to acetonitrile, which can be useful in method development.[10][11] |
| Dimethyl Sulfoxide (DMSO) | Generally good stability, aprotic. | High boiling point and can be difficult to remove. May have different effects on enzyme activities compared to other solvents.[12] |
Experimental Protocols
Protocol 1: Assessment of Deuterium-Labeled Standard Stability in Solution
This protocol outlines a procedure to evaluate the stability of a deuterium-labeled internal standard in a specific solvent or sample matrix over time.
Materials:
-
Deuterium-labeled internal standard
-
Unlabeled analyte standard
-
High-purity solvent (e.g., acetonitrile, methanol, water) or sample matrix
-
LC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the deuterium-labeled internal standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the unlabeled analyte at a similar concentration.
-
-
Prepare Working Solutions:
-
Dilute the deuterium-labeled stock solution to a working concentration (e.g., 1 µg/mL) in the test solvent or matrix.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the working solution into the LC-MS system.
-
Store the remaining working solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Inject aliquots of the working solution at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
LC-MS Analysis:
-
Use an appropriate LC method to separate the analyte and the internal standard.
-
Acquire mass spectrometry data in full scan mode to observe the full isotopic distribution of the deuterium-labeled standard.
-
-
Data Analysis:
-
For each time point, examine the mass spectrum of the deuterium-labeled standard.
-
Calculate the ratio of the monoisotopic peak of the labeled standard to the sum of all its isotopic peaks. A decrease in this ratio over time indicates deuterium loss.
-
Monitor for the appearance and increase of a peak corresponding to the unlabeled analyte.
-
Visualizations
Caption: Mechanism of hydrogen-deuterium exchange.
Caption: Troubleshooting workflow for isotopic exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ambrisentan-d10 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ambrisentan-d10 in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound in biological matrices such as plasma or blood can be influenced by several factors, including:
-
Temperature: Lowering the temperature is a universal approach to slow down both enzymatic and spontaneous degradation reactions.[1]
-
pH: Ambrisentan has shown significant degradation under acidic and basic stress conditions.[2]
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially metabolize or degrade the analyte.
-
Light Exposure: Although studies on compounded suspensions showed stability under continuous fluorescent light, it is good practice to protect samples from light, especially during long-term storage.[3][4]
-
Matrix Effects: The complex nature of biological matrices can lead to ion suppression or enhancement in LC-MS/MS analysis, which can be mistaken for instability.[5][6]
Q2: How stable is Ambrisentan in plasma and what can be inferred for this compound?
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on general best practices for analyte stabilization, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Refrigerate at 2-8°C.
-
Long-term storage: Freeze at -20°C or -80°C.
-
Light protection: Store samples in amber-colored tubes or protect them from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample collection and handling. | Minimize the time between sample collection and stabilization/storage. Keep samples on ice.[1] |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes. | |
| Inefficient extraction. | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[6] | |
| High variability in this compound signal | Inconsistent sample handling. | Ensure uniform procedures for all samples, including collection, processing, and storage times and temperatures. |
| Matrix effects (ion suppression/enhancement). | Use a stable isotope-labeled internal standard (like this compound). Optimize chromatographic separation to avoid co-elution with interfering matrix components.[5] Consider different extraction techniques to remove interfering substances.[6] | |
| Instability in autosampler. | If samples are queued for extended periods, assess the stability of the processed samples in the autosampler at the set temperature. | |
| Appearance of unexpected peaks | Degradation of this compound. | Forced degradation studies have shown that Ambrisentan degrades under acidic and basic conditions.[2] Ensure the pH of the sample and any added reagents is controlled. |
| Contamination. | Check all reagents, solvents, and equipment for potential sources of contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.
1. Preparation of Spiked Samples:
-
Obtain a pool of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound.
-
Prepare multiple aliquots from this spiked pool.
2. Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) and analyze at various time points (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler over the expected run time.
3. Sample Analysis:
-
At each time point, process the stability samples alongside freshly prepared calibration standards and quality control (QC) samples.
-
Use a validated LC-MS/MS method for quantification. A typical method involves protein precipitation followed by chromatographic separation on a C18 column.[7][8]
4. Data Analysis:
-
Calculate the mean concentration of the stability samples at each condition.
-
Compare the mean concentration to the nominal concentration (or the concentration of freshly prepared samples).
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Visualizations
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method validation challenges for Ambrisentan-d10 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambrisentan-d10 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalytical assays?
A1: this compound is a deuterated form of Ambrisentan, meaning ten hydrogen atoms in the molecule have been replaced with deuterium. It is most commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte (Ambrisentan). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variability in sample preparation and matrix effects.[1][2]
Q2: What are the most common challenges in validating a bioanalytical method for Ambrisentan using this compound?
A2: The most significant challenges typically revolve around:
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[2][3] Phospholipids are often a major cause of matrix effects in plasma samples.[4]
-
Selectivity and Specificity: Ensuring the method can distinguish Ambrisentan and this compound from endogenous matrix components, metabolites, or other co-administered drugs.[5]
-
Extraction Recovery and Reproducibility: Achieving consistent and efficient extraction of both the analyte and the internal standard from the biological matrix.[1]
-
Stability: Demonstrating the stability of Ambrisentan and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[6]
Q3: How can I minimize matrix effects in my Ambrisentan assay?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, particularly phospholipids.[4]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate Ambrisentan from co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column.[3]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.
-
Use of a Stable Isotope-Labeled Internal Standard: Employing this compound helps to compensate for unpredictable matrix effects, as it is affected in the same way as the analyte.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for Ambrisentan and/or this compound shows significant peak tailing or splitting. What are the potential causes and solutions?
A: Poor peak shape can compromise the accuracy and precision of your assay. Here are common causes and troubleshooting steps:
-
Cause 1: Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to peak distortion.[7]
-
Cause 2: Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early-eluting peaks.[7]
-
Solution: Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase.
-
-
Cause 3: Insufficient Column Equilibration: In gradient elution, failure to adequately equilibrate the column back to initial conditions can lead to inconsistent retention times and poor peak shape.[8]
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[8]
-
-
Cause 4: Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., silanols) can cause peak tailing.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask the active sites.[9]
-
-
Issue 2: High Variability in Analyte/Internal Standard Response (Poor Precision)
Q: I am observing high variability (%CV > 15%) in the peak area ratios of Ambrisentan to this compound across my quality control samples. What could be the issue?
A: High variability is often linked to inconsistent sample processing or matrix effects that do not track perfectly between the analyte and the internal standard.
-
Cause 1: Inconsistent Extraction Recovery: The efficiency of the sample preparation method (e.g., SPE, LLE) may be inconsistent between samples.
-
Solution:
-
Re-optimize the extraction procedure. Ensure pH conditions, solvent volumes, and mixing/vortexing times are precisely controlled.
-
Automate the sample preparation process if possible to minimize human error.
-
-
-
Cause 2: Differential Matrix Effects: Although this compound is an ideal internal standard, severe ion suppression or enhancement can sometimes affect the analyte and IS slightly differently, especially if they are at very different concentrations.[3]
-
Solution:
-
Improve sample cleanup to reduce the overall matrix load.
-
Adjust chromatographic conditions to move the analyte peak away from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[10]
-
-
-
Cause 3: Analyte/IS Stability Issues: Degradation of Ambrisentan or this compound during sample processing can lead to variable results.
-
Solution: Perform bench-top stability experiments in the matrix to ensure analytes are stable for the duration of the sample preparation workflow. Keep samples on ice or at a controlled temperature during processing.
-
Issue 3: Low Signal Intensity or Failure to Meet Sensitivity Requirements
Q: My assay for Ambrisentan is not reaching the required lower limit of quantification (LLOQ) of 0.1 ng/mL. How can I improve the sensitivity?
A: Achieving low detection limits requires optimizing every step of the analytical process.[1]
-
Cause 1: Inefficient Extraction or High Sample Dilution:
-
Solution:
-
Evaluate different SPE sorbents or LLE solvents to maximize recovery. A comparison of recovery rates can be informative (see Table 1).
-
Minimize the final reconstitution volume to concentrate the sample. Be mindful of solubility limits.
-
-
-
Cause 2: Ion Suppression: Matrix components can significantly suppress the ionization of Ambrisentan in the MS source, leading to a lower signal.[3][10]
-
Solution:
-
As mentioned previously, enhance sample cleanup and chromatographic separation.
-
Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Ambrisentan.
-
-
-
Cause 3: Suboptimal Mass Spectrometry Parameters:
-
Solution: Ensure the MS is tuned and calibrated according to the manufacturer's recommendations. Optimize the collision energy and other MRM (Multiple Reaction Monitoring) parameters specifically for Ambrisentan and this compound.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Ambrisentan Extraction from Human Plasma
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methyl tert-butyl ether) | Solid-Phase Extraction (C18) |
| Recovery (%) | 85 - 95% | 70 - 80% | > 90% |
| Matrix Effect (%) | 60 - 75% (High Suppression) | 85 - 95% (Low Suppression) | > 95% (Minimal Effect) |
| Process Efficiency (%) | 51 - 71% | 60 - 76% | > 85% |
| Precision (%CV) | < 15% | < 10% | < 5% |
Data are representative and may vary based on specific laboratory conditions and protocols.
Detailed Experimental Protocol
Protocol: Quantification of Ambrisentan in Human Plasma by UPLC-MS/MS
This protocol is a representative example for the determination of Ambrisentan in human plasma using this compound as an internal standard.[1]
-
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
UPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient:
-
0.0 - 0.5 min: 40% B
-
0.5 - 1.5 min: Linear ramp to 90% B
-
1.5 - 2.0 min: Hold at 90% B
-
2.0 - 2.1 min: Return to 40% B
-
2.1 - 3.0 min: Equilibrate at 40% B
-
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
MRM Transitions:
-
Ambrisentan: Monitor precursor and product ions (specific m/z values to be determined during method development).
-
This compound: Monitor precursor and product ions (specific m/z values to be determined during method development).
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Bioanalytical workflow for Ambrisentan quantification.
Caption: Troubleshooting logic for precision and accuracy issues.
References
- 1. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing MS/MS Fragmentation of Ambrisentan-d10
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry (MS/MS) fragmentation parameters for Ambrisentan-d10. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect precursor ion selection. | Verify the precursor ion m/z for this compound. For a d10 isotopologue, the [M+H]⁺ should be approximately 389.2. Infuse a standard solution to confirm the correct precursor mass. |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). Ensure the mobile phase is compatible with efficient electrospray ionization (e.g., contains a small percentage of formic acid for positive ion mode). | |
| Suboptimal fragmentation parameters. | Systematically optimize the collision energy (CE), declustering potential (DP), and cell exit potential (CXP) using the protocol provided in this document. | |
| Unstable or Inconsistent Signal | Ion suppression from matrix components. | Review your sample preparation method to ensure adequate cleanup.[1][2] Modify chromatographic conditions to separate this compound from co-eluting matrix components that may cause ion suppression.[1][2] |
| Fluctuations in spray stability. | Check for clogs in the sample line or emitter. Ensure a consistent and fine spray from the ion source. | |
| Poor Fragmentation Efficiency | Collision energy is too low or too high. | Perform a collision energy optimization experiment by ramping the CE across a range of values and monitoring the intensity of the desired product ion. |
| Incorrect product ion selection. | Infuse a standard solution and perform a product ion scan to identify the most intense and stable fragment ions. | |
| Crosstalk Between Analyte and Internal Standard | Dwell time is too short. | If monitoring multiple transitions, ensure the dwell time is sufficient to acquire an adequate number of data points across each peak without causing crosstalk. |
| Chromatographic Peak Tailing or Splitting | Poor chromatography. | Ensure the analytical column is in good condition and properly equilibrated. The mobile phase composition should be optimized for good peak shape. |
| Injection of a strong solvent. | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample in the initial mobile phase if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For Ambrisentan (C₂₂H₂₂N₂O₄, exact mass: 378.16), the protonated molecule [M+H]⁺ has an m/z of approximately 379.2. For this compound, the expected protonated molecule [M+H]⁺ would be approximately 389.2. A common fragmentation pathway for Ambrisentan involves the loss of the methoxy-diphenyl-acetyl group. Based on published data for a similar deuterated standard, a potential transition is m/z 380.4 → 301.0.[3] However, it is crucial to confirm the exact masses and optimal transitions on your specific instrument.
Q2: How does the deuterated internal standard, this compound, help in quantification?
A2: A stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Ambrisentan), it co-elutes and experiences similar ionization efficiency and potential matrix effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations during sample preparation, injection, and ionization can be normalized, leading to more accurate and precise quantification.
Q3: What is the general approach to optimizing fragmentation parameters?
A3: The optimization of fragmentation parameters is typically performed by infusing a solution of the analyte into the mass spectrometer and systematically varying the collision energy (CE), declustering potential (DP), and cell exit potential (CXP) to find the values that produce the most intense and stable signal for the desired product ion. This process is often automated in modern mass spectrometer software.
Q4: Can I use the same fragmentation parameters for Ambrisentan and this compound?
A4: While the fragmentation pattern will be very similar, it is best practice to optimize the parameters for this compound independently. Although the chemical structure is nearly identical, the deuterium labeling can sometimes lead to slight differences in fragmentation efficiency, potentially requiring minor adjustments to the collision energy for optimal performance.
Experimental Protocol: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to determine the optimal fragmentation parameters for this compound using flow injection analysis (FIA) or direct infusion.
1. Preparation of Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For infusion, dilute the stock solution to a working concentration of 50-100 ng/mL with a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
-
Set up the mass spectrometer for infusion or flow injection analysis.
-
Infuse the this compound working solution at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to operate in positive ion mode.
3. Precursor Ion Confirmation:
-
Perform a full scan (Q1 scan) to identify the m/z of the protonated precursor ion of this compound ([M+H]⁺). This should be approximately m/z 389.2.
4. Product Ion Identification:
-
Perform a product ion scan by selecting the confirmed precursor ion in Q1 and scanning Q3 to identify the major fragment ions.
-
Select the most abundant and specific product ion for quantification. A likely product ion will be around m/z 301, corresponding to a neutral loss from the parent molecule.
5. Optimization of Declustering Potential (DP):
-
In Q1 scan mode, monitor the intensity of the precursor ion while ramping the DP over a range of values (e.g., 20 to 150 V).
-
The optimal DP will be the voltage that maximizes the precursor ion signal without causing significant in-source fragmentation.[4]
6. Optimization of Collision Energy (CE):
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using the determined precursor and most intense product ion.
-
While infusing the standard, ramp the CE over a range of values (e.g., 10 to 60 eV).
-
Plot the product ion intensity against the CE. The optimal CE is the value that produces the highest product ion intensity.
7. Optimization of Cell Exit Potential (CXP):
-
With the DP and CE set to their optimal values, ramp the CXP over a range of values (e.g., 5 to 25 V).
-
The optimal CXP will be the voltage that maximizes the product ion signal.
8. Final Parameter Summary:
Use the following table to record your optimized parameters for this compound.
| Parameter | Optimized Value |
| Precursor Ion (Q1) m/z | |
| Product Ion (Q3) m/z | |
| Declustering Potential (DP) | |
| Collision Energy (CE) | |
| Cell Exit Potential (CXP) |
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the MS/MS fragmentation parameters for this compound.
Caption: A flowchart illustrating the systematic process for optimizing MS/MS fragmentation parameters.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Cross-Validation of Ambrisentan using LC-MS/MS
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ambrisentan in human plasma. The primary method utilizes a deuterated internal standard (Ambrisentan-d10), while the alternative method employs a non-deuterated internal standard (Midazolam). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in bioanalytical method selection and cross-validation.
Comparative Analysis of Analytical Method Performance
The following table summarizes the key performance parameters of the two LC-MS/MS methods for Ambrisentan quantification.
| Performance Parameter | Method 1: this compound (Deuterated IS) | Method 2: Midazolam (Non-deuterated IS) |
| Linearity Range | 2 - 2000 ng/mL[1] | 10.0 - 2000.2 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 10.0 ng/mL[2] |
| Intra-day Precision | < 2.72%[1] | < 11%[2] |
| Inter-day Precision | < 8.98%[1] | < 14%[2] |
| Matrix Effect (normalized) | 92.3% - 98.3%[1] | Not explicitly reported |
| Extraction Recovery | 74.6% - 80.5%[1] | Not explicitly reported |
| Correlation Coefficient (r²) | > 0.995[2] | > 0.995[2] |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for the sensitive quantification of Ambrisentan in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate Ambrisentan and the deuterated internal standard from human plasma.[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: LC-MS/MS with Midazolam Internal Standard
This method provides an alternative approach for the quantification of Ambrisentan in human plasma.
-
Sample Preparation: Solid-phase extraction is utilized for the extraction of the analyte and the internal standard from plasma samples.[2]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Experimental Workflow and Comparison
The following diagrams illustrate the experimental workflow for the cross-validation and a logical comparison of the two analytical methods.
Caption: Experimental workflow for the cross-validation of Ambrisentan analytical methods.
Caption: Logical relationship for the comparison of two analytical methods for Ambrisentan.
References
- 1. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 2. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Internal Standards for Ambrisentan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ambrisentan-d10 and other internal standards used in the quantitative analysis of Ambrisentan, a selective endothelin type A receptor antagonist. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document evaluates the performance of a stable isotope-labeled internal standard, this compound, against a structural analog, Armodafinil, and a co-administered drug, Midazolam, when used as internal standards.
Principles of Internal Standard Selection
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to compensate for any variations. Key characteristics include similar physicochemical properties, co-elution with the analyte, and no interference with the analyte's signal. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their high degree of similarity to the analyte.
Comparative Performance of Internal Standards
This section compares the performance of this compound, Armodafinil, and Midazolam as internal standards for the quantification of Ambrisentan in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Quantitative Performance Data of Internal Standards
| Parameter | This compound (SIL) | Armodafinil (Structural Analog) | Midazolam (Co-administered Drug) |
| Accuracy | Expected to be high (ideally 95-105%) | Acceptable (100 ± 8%)[1] | Method dependent |
| Precision | Expected to be high (RSD <15%) | Acceptable (<10%)[1] | Method dependent |
| Matrix Effect | Minimal, as it co-elutes and has identical ionization properties to the analyte. | Potential for differential matrix effects. | High potential for differential matrix effects. |
| Recovery | Expected to be very similar to Ambrisentan. | Method dependent, may differ from Ambrisentan. | Likely to differ significantly from Ambrisentan. |
| Co-elution with Ambrisentan | Yes (ideal) | No, chromatographically separated.[1] | No, chromatographically separated.[2][3] |
Note: The data for Armodafinil and Midazolam are derived from studies where they were used as internal standards for Ambrisentan or in similar bioanalytical contexts. A direct head-to-head comparative study was not identified.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of typical LC-MS/MS methods for the quantification of Ambrisentan using different internal standards.
Experimental Protocol for Ambrisentan Quantification using Armodafinil as Internal Standard[1]
-
Sample Preparation: Protein precipitation. To a plasma sample, acetonitrile and the internal standard (Armodafinil) are added. The sample is vortexed and centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Chromatography: Reversed-phase C18 column with a gradient elution program.
-
Mass Spectrometry: Tandem mass spectrometry with positive ion electrospray ionization. Multiple reaction monitoring (MRM) is used to detect the transitions for Ambrisentan and Armodafinil.
Experimental Protocol for Ambrisentan Quantification using Midazolam as Internal Standard[2][3]
-
Sample Preparation: Solid-phase extraction (SPE). Plasma samples are loaded onto an SPE column. The column is washed, and the analytes (Ambrisentan and Midazolam) are eluted. The eluate is then evaporated and reconstituted for injection.
-
Chromatography: Reversed-phase C18 column with an isocratic mobile phase.
-
Mass Spectrometry: Tandem mass spectrometry on a triple quadrupole mass spectrometer.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the bioanalysis of Ambrisentan.
Caption: Decision tree for internal standard selection.
Conclusion
Based on the principles of internal standard selection and the available data, This compound is the most suitable internal standard for the quantification of Ambrisentan. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, leading to the most accurate and precise results.
Armodafinil , as a structural analog, can be an acceptable alternative when a SIL internal standard is not available. However, careful validation is required to ensure that it adequately corrects for variability in the analytical method.
The use of a structurally unrelated compound like Midazolam as an internal standard is the least ideal option. While it has been used in simultaneous analysis, its different physicochemical properties can lead to significant discrepancies in extraction, chromatography, and ionization, potentially compromising the accuracy of the results.
For robust and reliable bioanalytical data in drug development and clinical research, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
References
- 1. LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of LC/MS/MS method for determination of ambrisentan, midazolam and its metabolite in human plasma | CU Digital Repository [dspace.cuni.cz]
A Guide to Inter-Laboratory Comparison of Ambrisentan-d10 Quantification
This guide provides a framework for the inter-laboratory comparison of Ambrisentan-d10 quantification, a critical component in ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. While specific inter-laboratory comparison program results for this compound are not publicly available, this document outlines standardized methodologies and performance metrics based on established bioanalytical techniques.
Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] Its deuterated form, this compound, is commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision.[3] This guide is intended for researchers, scientists, and drug development professionals to establish and evaluate the performance of this compound quantification methods across different laboratories.
Experimental Protocols
The quantification of Ambrisentan in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[4][5] this compound serves as the ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Ambrisentan and this compound from the biological matrix (e.g., human plasma) and remove potential interferences.
-
Procedure:
-
Aliquots of plasma samples are spiked with this compound internal standard solution.
-
The samples are pre-treated, often with an acidic solution, to precipitate proteins.
-
The pre-treated samples are loaded onto an SPE cartridge.
-
The cartridges are washed with a series of solutions to remove interfering substances.
-
Ambrisentan and this compound are eluted from the cartridge using an appropriate organic solvent.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[3][6]
-
2. Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC)
-
Objective: To separate Ambrisentan and this compound from other components in the extracted sample before detection.
-
Typical Parameters:
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Flow Rate: Adjusted to ensure optimal separation and peak shape.
-
Injection Volume: A small volume of the reconstituted sample is injected into the UPLC system.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify Ambrisentan and this compound.
-
Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ambrisentan and this compound. For example, a potential transition for Ambrisentan is m/z 379→347.[4]
-
Data Presentation: Key Performance Parameters for Inter-Laboratory Comparison
The following tables summarize the critical validation parameters that should be assessed in an inter-laboratory comparison study. The data presented are hypothetical examples based on typical performance characteristics reported in bioanalytical method validation literature.[3][4][6]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Laboratory | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Lab A | 0.1 - 200 | > 0.995 | 0.1 | 98.5 | 8.2 |
| Lab B | 0.1 - 200 | > 0.996 | 0.1 | 102.1 | 6.5 |
| Lab C | 0.1 - 250 | > 0.994 | 0.1 | 95.8 | 9.8 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Laboratory | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Lab A | Low | 0.3 | 5.6 | 101.2 | 7.1 | 99.8 |
| Medium | 50 | 4.1 | 98.9 | 5.3 | 100.5 | |
| High | 150 | 3.8 | 100.5 | 4.9 | 101.1 | |
| Lab B | Low | 0.3 | 4.9 | 103.4 | 6.5 | 102.3 |
| Medium | 50 | 3.5 | 100.1 | 4.8 | 99.5 | |
| High | 150 | 3.2 | 99.6 | 4.5 | 100.2 | |
| Lab C | Low | 0.3 | 6.8 | 97.5 | 8.2 | 98.1 |
| Medium | 50 | 5.2 | 99.0 | 6.7 | 99.3 | |
| High | 150 | 4.5 | 101.8 | 5.9 | 100.9 |
Table 3: Matrix Effect and Recovery
| Laboratory | QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Lab A | Low | 0.3 | 0.98 | 72.5 |
| High | 150 | 1.01 | 75.1 | |
| Lab B | Low | 0.3 | 1.02 | 78.3 |
| High | 150 | 0.99 | 80.2 | |
| Lab C | Low | 0.3 | 0.95 | 69.8 |
| High | 150 | 0.97 | 71.4 |
Mandatory Visualizations
References
- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of Ambrisentan-d10 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Ambrisentan-d10 as a Certified Reference Material (CRM). It outlines the necessary experimental protocols and data required to establish its suitability as a CRM for use in analytical testing, particularly as an internal standard in mass spectrometry-based assays. The guide also presents a comparative analysis with the existing United States Pharmacopeia (USP) Ambrisentan Reference Standard.
Introduction to Ambrisentan and the Role of a Certified Reference Material
Ambrisentan is a selective endothelin type A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] Accurate quantification of Ambrisentan in biological matrices and pharmaceutical formulations is crucial for clinical monitoring, pharmacokinetic studies, and quality control.
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response.[3] This guide details the validation process to certify this compound for this critical role.
Comparative Analysis of Analytical Standards for Ambrisentan
The suitability of this compound as a CRM is evaluated by comparing its key analytical attributes against the established USP Ambrisentan Reference Standard. The following table summarizes the essential parameters for comparison.
Table 1: Comparison of Key Analytical Attributes
| Parameter | This compound CRM | USP Ambrisentan RS | Method of Analysis |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS, IR |
| Purity (Chemical) | ≥ 99.5% | ≥ 99.5% | HPLC-UV, LC-MS |
| Purity (Enantiomeric) | ≥ 99.8% (S-enantiomer) | ≥ 99.8% (S-enantiomer) | Chiral HPLC |
| Isotopic Enrichment | ≥ 98% Deuterium incorporation | Not Applicable | High-Resolution Mass Spectrometry (HRMS) |
| Residual Solvents | Meets USP <467> limits | Meets USP <467> limits | Headspace GC-MS |
| Water Content | ≤ 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Inorganic Impurities | ≤ 0.1% | ≤ 0.1% | Residue on Ignition (ROI) |
| Stability | Stable for a defined period under specified conditions | Stable for a defined period under specified conditions | Stability-indicating HPLC method |
Note: The values for this compound are target specifications for its certification as a CRM and require experimental verification.
Experimental Protocols for Validation
The following sections detail the experimental methodologies required to validate this compound as a CRM.
Identity Confirmation
The structural integrity of this compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The absence of significant signals corresponding to the protons on the deuterated phenyl ring in the ¹H NMR spectrum will provide initial evidence of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition, providing evidence for the presence of ten deuterium atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the structure of Ambrisentan, with potential shifts in vibrational frequencies due to the deuterium labeling.
Purity Determination
3.2.1. Chemical Purity by HPLC-UV
A stability-indicating HPLC-UV method is required to determine the chemical purity of this compound and to separate it from any potential impurities.[4][5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
3.2.2. Enantiomeric Purity by Chiral HPLC
The enantiomeric purity of the S-enantiomer of this compound is a critical quality attribute.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a suitable modifier.
-
Detection: UV at 262 nm.
-
Isotopic Enrichment
The isotopic enrichment of this compound must be accurately determined to ensure its suitability as an internal standard.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) is the preferred technique for determining isotopic purity.[6][7][8][9][10]
-
Procedure:
-
Acquire high-resolution mass spectra of both unlabeled Ambrisentan and this compound.
-
Determine the theoretical isotopic distribution for this compound at various enrichment levels.
-
Compare the experimentally observed isotopic distribution with the theoretical distributions to calculate the percentage of deuterium incorporation.
-
Stability Assessment
The stability of this compound must be evaluated under various storage conditions to establish a retest date.[11][12][13]
-
Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Methodology: A validated stability-indicating HPLC method should be used to monitor the purity of the material at specified time points.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of this compound.
Caption: Overall workflow for the validation and certification of this compound as a CRM.
Caption: Experimental workflow for determining the chemical purity of this compound by HPLC.
Conclusion
The validation of this compound as a Certified Reference Material requires a rigorous and systematic approach to characterize its identity, purity, isotopic enrichment, and stability. By following the experimental protocols outlined in this guide and demonstrating comparability to the established USP Ambrisentan Reference Standard, this compound can be established as a high-quality CRM. This will provide researchers and analytical laboratories with a reliable and essential tool for the accurate quantification of Ambrisentan, ultimately contributing to the safety and efficacy of this important therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Ambrisentan (100 mg)] - CAS [177036-94-1] [store.usp.org]
- 3. scispace.com [scispace.com]
- 4. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 11. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Ambrisentan and Bosentan for Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Endothelin Receptor Antagonists
This guide provides a detailed comparison of ambrisentan and bosentan, two endothelin receptor antagonists (ERAs) utilized in the treatment of pulmonary arterial hypertension (PAH). The information presented is curated from pivotal clinical trials and research studies to assist researchers and drug development professionals in understanding the nuances of these compounds. This comparison focuses on their mechanism of action, clinical efficacy, safety profiles, and the methodologies of key clinical trials.
Mechanism of Action: Selective vs. Dual Endothelin Receptor Blockade
Ambrisentan and bosentan both exert their therapeutic effects by antagonizing endothelin (ET-1) receptors, but they differ in their selectivity. ET-1 is a potent vasoconstrictor and smooth muscle mitogen that plays a crucial role in the pathophysiology of PAH. It mediates its effects through two receptor subtypes: ETA and ETB.
Bosentan is a dual ERA, meaning it competitively inhibits both ETA and ETB receptors. The ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. The ETB receptors are found on both endothelial cells, where they mediate vasodilation and clearance of ET-1, and on smooth muscle cells, where they also contribute to vasoconstriction. By blocking both receptor types, bosentan aims to comprehensively inhibit the detrimental effects of elevated ET-1 levels.
Ambrisentan , in contrast, is a selective ETA receptor antagonist. This selectivity is thought to preserve the beneficial effects of ETB receptor activation on endothelial cells, such as the production of nitric oxide and prostacyclin, which promote vasodilation, while still blocking the ETA-mediated vasoconstriction and proliferation.
Clinical Efficacy: A Head-to-Head Look at Key Trial Data
The efficacy of ambrisentan and bosentan has been primarily evaluated in the ARIES (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies) 1 and 2 trials for ambrisentan, and the EARLY (Endothelin Antagonist tRial in miLdlY symptomatic PAH patients) study for bosentan. While direct head-to-head trials are limited, a meta-analysis provides comparative insights.[1]
| Efficacy Endpoint | Ambrisentan (ARIES-1 & 2) | Bosentan (EARLY Study) |
| Change in 6-Minute Walk Distance (6MWD) | Placebo-corrected increase of 31-59 meters at 12 weeks.[2][3] | Mean increase of 11.2 meters from baseline at 6 months (placebo group decreased by 7.9 meters).[4][5][6] |
| Pulmonary Hemodynamics | Significant improvements in secondary endpoints including Borg Dyspnea Score and B-type natriuretic peptide levels were observed.[2][3] | Significant reduction in Pulmonary Vascular Resistance (PVR) by 22.6% compared to placebo.[4][5][6] Modest increase in cardiac index and decrease in mean pulmonary artery pressure.[4] |
| Clinical Worsening | Significant delay in time to clinical worsening in ARIES-2.[2] | Delayed clinical progression.[4] |
A network meta-analysis of five clinical trials concluded that there was no significant difference between ambrisentan and bosentan in terms of 6MWD, Borg Dyspnea Index, or clinical worsening.[1]
Safety and Tolerability Profile
A key differentiator between ambrisentan and bosentan in clinical practice and research has been their safety profiles, particularly concerning liver function.
| Adverse Event Profile | Ambrisentan | Bosentan |
| Liver Function Abnormalities | Significantly lower incidence of elevated liver aminotransferases.[1][7] In the ARIES trials, no patient developed aminotransferase concentrations >3 times the upper limit of normal.[8] | Associated with a higher risk of elevated liver transaminases.[7] In the EARLY study, 13% of patients experienced an asymptomatic rise in liver aminotransferases to more than 3 times the upper limit of normal.[4] |
| Peripheral Edema | A known side effect, occurring in a notable percentage of patients.[7][9] | Also associated with peripheral edema.[7] |
| Anemia | Can cause a decrease in hemoglobin.[9] | Also associated with anemia.[7] |
The results of a network meta-analysis suggest that while both drugs have similar efficacy, ambrisentan exhibits better tolerability with respect to abnormal liver function.[1]
Experimental Protocols of Key Clinical Trials
Detailed, step-by-step protocols for the ARIES and EARLY studies are not fully available in the public domain. However, the methodologies can be summarized from the published study designs and supplementary materials.
Ambrisentan: ARIES-1 and ARIES-2 Studies
Study Design: The ARIES-1 and ARIES-2 trials were randomized, double-blind, placebo-controlled, multicenter studies.[2][3][10]
-
Patient Population: Patients with Pulmonary Arterial Hypertension (WHO Group 1), predominantly with WHO Functional Class II or III symptoms.[10]
-
Intervention:
-
Primary Endpoint: Change from baseline in 6-Minute Walk Distance (6MWD) at Week 12.[10]
-
Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, and others.[10]
Methodology for Key Experiments:
-
6-Minute Walk Distance (6MWD): While the detailed protocol is not provided in the publications, this test is typically conducted on a flat, enclosed corridor of a specific length. Patients are instructed to walk as far as possible in 6 minutes, with standardized encouragement. The total distance walked is recorded.
-
Clinical Worsening: Defined as the first occurrence of death, lung transplantation, hospitalization for PAH, atrial septostomy, or withdrawal due to adding other PAH therapies.[10]
-
Safety Assessments: Regular monitoring of liver function tests (aminotransferases) and other adverse events.
Bosentan: EARLY Study
Study Design: The EARLY study was a randomized, double-blind, multicenter, placebo-controlled clinical trial.[4][5]
-
Patient Population: Patients with mildly symptomatic PAH (WHO Functional Class II).[4][5][6]
-
Intervention: Bosentan initiated at 62.5 mg twice daily and increased to 125 mg twice daily after 4 weeks, or placebo.[4]
-
Primary Endpoints: Change in Pulmonary Vascular Resistance (PVR) and change in 6MWD from baseline to 6 months.[5]
Methodology for Key Experiments:
-
Pulmonary Vascular Resistance (PVR): Assessed via right heart catheterization. The specific protocol for the catheterization is not detailed in the publications but generally involves the insertion of a catheter into the pulmonary artery to measure pressures, from which PVR is calculated.
-
6-Minute Walk Distance (6MWD): Similar to the ARIES studies, the standardized 6MWD test was used to assess exercise capacity.
-
Safety Assessments: Included monitoring for adverse events, with a particular focus on asymptomatic rises in liver aminotransferase levels.[4]
References
- 1. Tracleer (bosentan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ambrisentan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Bosentan REMS [bosentanremsprogram.com]
- 7. Letairis (ambrisentan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. phassociation.org [phassociation.org]
- 9. Bosentan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Treatment of patients with mildly symptomatic pulmonary arterial hypertension with bosentan (EARLY study): a double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Deuterated vs. Non-Deuterated Ambrisentan in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical performance of deuterated ambrisentan versus its non-deuterated counterpart in key preclinical assays. While direct comparative experimental data for a deuterated version of ambrisentan is not publicly available, this document extrapolates the expected benefits of deuteration based on the known metabolic pathways of ambrisentan and the established principles of the kinetic isotope effect.
The strategic replacement of hydrogen with deuterium at specific metabolically labile sites in a drug molecule can significantly alter its pharmacokinetic profile. For ambrisentan, which is primarily metabolized by cytochrome P450 enzymes, this modification is anticipated to enhance metabolic stability, leading to improved drug exposure and potentially a more favorable dosing regimen.
Executive Summary of Hypothetical Data
The following tables summarize the expected quantitative outcomes from key in vitro and in vivo assays comparing non-deuterated ambrisentan with a hypothetically deuterated version. The deuterated compound is presumed to have deuterium atoms incorporated at the 4-hydroxymethyl position, a primary site of metabolism.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-deuterated Ambrisentan | 45 | 15.4 |
| Deuterated Ambrisentan | 90 | 7.7 |
Table 2: Comparative Pharmacokinetics in Rats (Oral Administration)
| Parameter | Non-deuterated Ambrisentan | Deuterated Ambrisentan |
| Cmax (ng/mL) | 850 | 1050 |
| Tmax (hr) | 2.0 | 2.5 |
| AUC (0-t) (ng·hr/mL) | 9800 | 18600 |
| Half-life (t½, hr) | 9 | 15 |
| Oral Bioavailability (%) | 40 | 65 |
Mechanism of Action: Endothelin Receptor Antagonism
Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the ETA receptor, ambrisentan inhibits the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a decrease in pulmonary vascular resistance.[1][2][3]
Caption: Ambrisentan's mechanism of action.
The Rationale for Deuteration
Ambrisentan is metabolized primarily by CYP3A4 and CYP2C19, with a lesser contribution from UGTs.[1][4][5] A major metabolic pathway is the oxidation of the methyl group to form 4-hydroxymethyl ambrisentan.[1] The carbon-hydrogen bonds at this position are susceptible to cleavage by CYP enzymes.
The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Due to this, a higher activation energy is required to break the C-D bond, leading to a slower rate of metabolism at the deuterated site. This phenomenon is known as the kinetic isotope effect.[6][7][8] By strategically placing deuterium at the 4-hydroxymethyl position of ambrisentan, it is hypothesized that the rate of metabolic clearance will be reduced, leading to a longer half-life and increased systemic exposure.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which deuterated and non-deuterated ambrisentan are metabolized by human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Deuterated and non-deuterated ambrisentan
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Pre-warm a solution of human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[10][11][12]
-
Add the test compound (deuterated or non-deuterated ambrisentan) to the microsome solution at a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.[10]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[13]
Caption: In vitro metabolic stability workflow.
Animal Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated ambrisentan following oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Deuterated and non-deuterated ambrisentan formulated for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast the rats overnight prior to dosing, with free access to water.[14]
-
Administer a single oral dose of either deuterated or non-deuterated ambrisentan (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. mercell.com [mercell.com]
- 11. mttlab.eu [mttlab.eu]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic studies [bio-protocol.org]
A Comparative Guide to the Accuracy and Precision of Ambrisentan-d10 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of drugs and their metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. For Ambrisentan, a selective endothelin type-A receptor antagonist, the use of a deuterated internal standard like Ambrisentan-d10 is a common strategy to ensure the reliability of bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of such methods, supported by experimental data and detailed protocols.
The use of a stable isotopically labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] This is because it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar extraction recovery and ionization efficiency, thus effectively normalizing variability during sample processing and analysis.[1][2][3]
Comparative Performance of Ambrisentan Quantification Methods
The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for the quantification of Ambrisentan, utilizing a deuterated internal standard (this compound) or other internal standards.
Table 1: Accuracy and Precision of Ambrisentan Quantification in Human Plasma
| Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | 2 | 2 - 2000 | < 2.72 | < 8.98 | Not explicitly stated | [4] |
| Deuterated ambrisentan | 0.1 | 0.1 - 200 | ≤ 15 | ≤ 15 | Within ±15 | [5] |
| Midazolam | 10 | 10 - 2000.2 | < 11 | < 14 | Not explicitly stated | [6] |
Table 2: Accuracy and Precision of Ambrisentan Quantification in Rat Plasma
| Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Armodafinil | 1 | 1 - 2000 | < 10 | 100 ± 8 | [7][8] |
| Pioglitazone | 1 | 1 - 50 | Not explicitly stated | 82.49 - 85.14 (recovery) | [9] |
Experimental Protocols
Below are detailed methodologies for two distinct LC-MS/MS methods for Ambrisentan quantification.
Method 1: UPLC-MS/MS for Total and Unbound Ambrisentan in Human Plasma
This method was developed for the quantification of both total and unbound Ambrisentan in human plasma, employing a deuterated internal standard.[5]
-
Sample Preparation:
-
For unbound Ambrisentan, plasma samples are dialyzed using a rapid equilibrium dialysis (RED) device against a phosphate-buffered saline.
-
For total Ambrisentan, untreated plasma is used.
-
Ambrisentan and its deuterated internal standard are extracted from the plasma or plasma dialysate via solid-phase extraction (SPE).
-
-
Chromatography:
-
System: Ultra Performance Liquid Chromatography (UPLC).
-
Column: Reversed-phase C18.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Method 2: LC-MS/MS for Ambrisentan in Human Plasma
This method provides a sensitive and reliable assay for Ambrisentan in human plasma for pharmacokinetic studies.[4]
-
Sample Preparation:
-
Ambrisentan and the internal standard (this compound) are extracted from human plasma using a liquid-liquid extraction (LLE) procedure.
-
-
Chromatography:
-
System: Liquid Chromatography (LC).
-
Column: Waters Symmetry C18 (4.6 mm × 100 mm, 5 µm).
-
Mobile Phase:
-
Organic phase: 40% methanol - 60% acetonitrile.
-
Aqueous phase: 5 mmol/L ammonium acetate - 10% acetonitrile.
-
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Ambrisentan: m/z 377.1 → 301.2
-
Internal Standard (this compound): m/z 380.4 → 301.0
-
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ambrisentan in a biological matrix using a deuterated internal standard and LC-MS/MS.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 5. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ambrisentan-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ambrisentan-d10. Given that this compound is a deuterated analogue of Ambrisentan, a potent pharmaceutical compound, and has limited specific safety data, a cautious approach is paramount. It should be handled as a potent compound of unknown toxicity, incorporating the known risks of Ambrisentan.
Hazard Identification and Risk Assessment
Ambrisentan is known to be teratogenic and has a high risk of embryo-fetal toxicity.[1] Preclinical data also suggests potential for testicular and hepatotoxicity.[2] While deuteration can alter the pharmacokinetic profile of a drug, the fundamental biological activity and associated hazards should be considered equivalent to the parent compound in the absence of specific data. Therefore, all personnel, especially those of reproductive potential, must be fully aware of these risks before handling this compound.
Key Hazards:
-
Teratogenicity: May cause harm to the unborn child.
-
Reproductive Toxicity: Potential for testicular toxicity.[2]
-
Hepatotoxicity: Potential for liver injury.[3]
-
Unknown Potency: To be handled as a highly potent active pharmaceutical ingredient (HPAPI).
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Storage and Transport (unopened container) | Nitrile Gloves (single pair) | Safety Glasses | Not generally required | Standard Lab Coat |
| Weighing and Aliquoting (powder) | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | NIOSH-approved Respirator (e.g., N95 or higher) | Disposable, solid-front Gown with tight cuffs |
| Dissolving and Solution Handling | Double Nitrile Gloves | Chemical Safety Goggles | Not required if performed in a certified chemical fume hood | Disposable, solid-front Gown with tight cuffs |
| Waste Disposal | Double Nitrile Gloves | Chemical Safety Goggles | Not generally required | Disposable, solid-front Gown with tight cuffs |
Experimental Protocols: Safe Handling Procedures
Adherence to these step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow emergency spill procedures.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and hazard symbols (e.g., "Toxic," "Teratogen").
-
Store: Store in a designated, secure, and well-ventilated area away from incompatible materials. The storage location should be clearly marked as a "Potent Compound Storage Area."
Weighing and Aliquoting of Powder
This procedure must be performed in a certified chemical fume hood or a powder containment hood.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the work surface of the fume hood before and after use.
-
Use disposable bench covers to contain any potential spills.[4]
-
Gather all necessary equipment (e.g., analytical balance, spatulas, weigh boats, pre-labeled receiving vials) and place them within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh boat or receiving vial.
-
Carefully transfer the desired amount of this compound powder using a dedicated, clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely cap the receiving vial.
-
Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Post-Weighing:
-
Wipe down the exterior of the primary container and the receiving vial before removing them from the fume hood.
-
Dispose of the weigh boat and any other disposable materials as hazardous waste.
-
Thoroughly decontaminate the work surface of the fume hood.
-
Dissolving and Solution Handling
-
Solvent Addition: In a certified chemical fume hood, add the desired solvent to the vial containing the pre-weighed this compound.
-
Mixing: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Transfer: If transferring the solution, use a calibrated pipette with disposable tips.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, bench covers, pipette tips) must be collected in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Empty original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through a licensed hazardous waste management company. Incineration is the preferred method for the complete destruction of potent pharmaceutical waste.[5]
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships and workflows for handling this compound safely.
Caption: High-level workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
